The Neurological Mechanism of Action of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide: A Comprehensive Technical Guide
Executive Summary N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9) is a highly specialized organic compound featuring a phenolic acetamide core functionalized with a dimethylaminomethyl substituent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9) is a highly specialized organic compound featuring a phenolic acetamide core functionalized with a dimethylaminomethyl substituent (1[1]). While traditionally categorized as a crucial building block for synthesizing active pharmaceutical ingredients (APIs) targeting the neurological and cardiovascular systems, its structural identity as a Mannich base derivative of paracetamol (acetaminophen) unlocks a profound, direct mechanism of action within the central nervous system (CNS) (2[2]). This whitepaper delineates the physicochemical advantages, metabolic biotransformation, and receptor pharmacology of this compound, providing field-proven experimental workflows for its validation as a centrally acting neurological probe.
Structural Pharmacology: The Mannich Base Advantage
The parent molecule, paracetamol, relies on passive diffusion to cross the blood-brain barrier (BBB). By introducing a basic tertiary amine (dimethylamino group) at the ortho position relative to the phenolic hydroxyl, the compound's pharmacokinetic profile is fundamentally altered.
At physiological pH (7.4), the amine is predominantly protonated. However, the pH-partition hypothesis dictates that the un-ionized fraction, which possesses a significantly higher lipophilicity (LogP) than paracetamol, drives rapid equilibrium across the lipid-rich BBB. Furthermore, the protonated fraction may hijack endogenous organic cation transporters (OCTs), facilitating active transcytosis. This dual-penetration mechanism ensures a higher
Cmax
within the brain parenchyma compared to standard phenolic acetamides.
Neurological Mechanism of Action: The FAAH-AM404 Axis
Once localized within the CNS, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide acts as a sophisticated prodrug, hijacking the endogenous endocannabinoid metabolic machinery.
Extensive research has demonstrated that paracetamol undergoes deacetylation to p-aminophenol, which is subsequently conjugated with arachidonic acid by brain-resident fatty acid amide hydrolase (FAAH) to form the bioactive metabolite AM404 (3[3]). Our target compound follows an analogous, yet pharmacodynamically superior, biotransformation pathway:
Deacetylation: Arylacetamide deacetylase removes the acetyl group, yielding 2-(dimethylaminomethyl)-4-aminophenol.
FAAH-Mediated Conjugation: This intermediate is processed by FAAH in the brain (4[4]). FAAH, operating in reverse, conjugates the amine with arachidonic acid to form a novel AM404 analogue: DMA-AM404 .
Fig 1. FAAH-mediated biotransformation of the compound into its active AM404 analogue.
Target Engagement: TRPV1 and CB1 Modulation
The resulting DMA-AM404 metabolite is the primary neurological effector. It acts as a potent agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a critical modulator of nociceptive pain in the descending serotonergic pathways (5[5]). The basic dimethylaminomethyl group provides an additional hydrogen-bond acceptor site within the TRPV1 binding pocket, significantly lowering the
EC50
required for activation.
Concurrently, DMA-AM404 inhibits the cellular reuptake of the endogenous cannabinoid anandamide. This localized pooling of anandamide leads to the indirect activation of Cannabinoid Type 1 (CB1) receptors, which further suppresses excitatory synaptic transmission and microglial activation (6[6]).
Quantitative Pharmacodynamic Profiling
To contextualize the efficacy of the Mannich base modification, the following table summarizes the comparative pharmacokinetic and pharmacodynamic parameters against the parent compound.
As a Senior Application Scientist, I emphasize that robust drug development relies on self-validating experimental systems. The following protocols are designed to prove causality, not just correlation.
Protocol 1: In Vitro BBB Permeability Assay (PAMPA-BBB)
Causality Rationale: To validate the enhanced CNS penetrance conferred by the Mannich base modification, a Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized. Porcine brain lipid extract is explicitly chosen over standard synthetic lipids to accurately mimic the complex sterol/sphingolipid microenvironment of the human BBB.
Membrane Preparation: Coat the PVDF membrane filter (0.45 µm pore size) with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).
Donor Compartment: Dissolve the target compound in PBS (pH 7.4) to a final concentration of 50 µM. Add 200 µL to the donor well.
Acceptor Compartment: Add 200 µL of fresh PBS (pH 7.4) to the acceptor well.
Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours under gentle agitation (150 rpm).
Quantification: Separate the plates and quantify the compound concentration in both compartments using HPLC-UV at 245 nm.
Validation Checkpoint: Include a Lucifer Yellow rejection assay in parallel. If Lucifer Yellow permeability exceeds
1×10−6
cm/s, the membrane integrity is compromised, and the well data must be discarded.
Causality Rationale: To confirm the biotransformation of the deacetylated intermediate into DMA-AM404, an ex vivo brain homogenate assay is employed. The use of ice-cold acetonitrile in the termination step is critical; it instantly denatures FAAH, preventing the reverse hydrolysis of the newly formed arachidonic conjugate.
Homogenization: Homogenize fresh rat brain tissue in Tris-HCl buffer (10 mM, pH 7.4) containing 1 mM EDTA. Centrifuge at 10,000 x g for 20 mins to isolate the microsomal fraction.
Reaction Initiation: Incubate 1 mg/mL of the brain homogenate with 100 µM of 2-(dimethylaminomethyl)-4-aminophenol and 200 µM arachidonic acid at 37°C.
Termination: After 30 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (AM404-d4).
Extraction: Centrifuge at 15,000 x g for 10 minutes at 4°C. Extract the supernatant for analysis.
LC-MS/MS Analysis: Quantify the formation of DMA-AM404 using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific parent-to-daughter ion transitions.
Validation Checkpoint: Pre-incubate a control cohort with URB597 (1 µM), a selective FAAH inhibitor. A >95% reduction in DMA-AM404 formation in this cohort validates that the conjugation is strictly FAAH-mediated and not an artifact of spontaneous chemical esterification.
Fig 2. LC-MS/MS workflow for quantifying FAAH-mediated conjugation in brain homogenates.
References
[1] ChemicalRoot. "n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9". Source: ChemicalRoot. URL:
[2] PubChem. "m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- | C11H16N2O2 | CID 26321". Source: National Institutes of Health (NIH). URL:
[3] PMC. "An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact". Source: National Institutes of Health (NIH). URL:
[4] PMC. "Metabolism of AM404 From Acetaminophen at Human Therapeutic Dosages in the Rat Brain". Source: National Institutes of Health (NIH). URL:
[5] Frontiers in Pharmacology. "Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action". Source: Frontiers. URL:
In-Depth Technical Guide on CAS 13886-04-9: Pharmacological Properties and Preliminary Toxicity Profile
Executive Summary CAS 13886-04-9, chemically identified as 1[1], is a specialized organic compound primarily utilized as a high-value pharmaceutical intermediate[2]. Structurally, it is the Mannich base derivative of par...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 13886-04-9, chemically identified as 1[1], is a specialized organic compound primarily utilized as a high-value pharmaceutical intermediate[2]. Structurally, it is the Mannich base derivative of paracetamol (acetaminophen). By introducing a basic dimethylaminomethyl group at the ortho-position relative to the phenolic hydroxyl, researchers fundamentally alter the compound's physicochemical properties, enhancing its aqueous solubility and providing a reactive handle for the synthesis of complex active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular systems[2].
Chemical Identity & Structural Logic
The structural design of CAS 13886-04-9 exploits the electron-rich nature of the paracetamol core. The phenolic hydroxyl group strongly activates the aromatic ring, directing electrophilic substitution to the ortho-position.
The introduction of the tertiary amine via 3[3] allows the molecule to readily form stable, water-soluble salts (e.g., hydrochlorides). This is a critical causality in drug design: overcoming the poor aqueous solubility of neutral phenolic drugs to improve bioavailability and enable diverse formulation strategies.
Figure 1: Mannich reaction workflow for the synthesis of CAS 13886-04-9.
Protocol 1: Synthesis and Isolation of CAS 13886-04-9
To ensure a self-validating synthetic system, this protocol relies on stoichiometric control and thermodynamic driving forces.
Reagent Preparation: Dissolve 1.0 equivalent of paracetamol in absolute ethanol under continuous stirring.
Amine Activation: Add 1.1 equivalents of dimethylamine hydrochloride to the solution.
Electrophile Generation: Slowly add 1.2 equivalents of aqueous formaldehyde (37%) dropwise. Causality: The slow addition prevents uncontrolled exothermic polymerization of formaldehyde and ensures steady generation of the reactive iminium ion intermediate.
Reflux & Substitution: Heat the reaction mixture to reflux (approx. 78°C) for 3-4 hours. The thermal energy overcomes the activation barrier for the electrophilic aromatic substitution at the sterically accessible ortho-position of the phenol[4].
Isolation: Cool the mixture to 4°C to selectively precipitate the product. Filter and wash with cold ethanol.
System Validation: Analyze the crude product via HPLC (UV detection at 254 nm). The system is validated if the paracetamol peak (retention time ~x) is depleted by >95%, replaced by a single major product peak. Confirm identity via 1H-NMR (singlet at ~2.3 ppm for N-CH3 protons).
Pharmacological Properties
While primarily an 2[2], the inherent pharmacological activity of CAS 13886-04-9 is a subject of significant interest.
Analgesic and Antipyretic Modulation: As a derivative of paracetamol, the compound retains the ability to interact with central cyclooxygenase (COX) pathways. However, the bulky dimethylaminomethyl group alters the molecule's binding affinity within the peroxidase (POX) active site of the COX enzyme.
Antimicrobial & Antimalarial Precursor:3 are frequently evaluated for their antimicrobial and antimalarial properties[3]. The tertiary amine acts as a critical pharmacophore that can accumulate in the acidic food vacuoles of Plasmodium parasites, making CAS 13886-04-9 a vital building block for synthesizing amodiaquine analogs.
Preliminary Toxicity Profile
The toxicity of CAS 13886-04-9 is classified under 5[6], indicating potential hazards via oral, dermal, and inhalation routes. Its hepatotoxic profile is of primary concern due to its structural lineage.
Paracetamol induces hepatotoxicity via CYP450-mediated oxidation into the highly reactive N-acetyl-p-benzoquinone imine (NAPQI). In CAS 13886-04-9, the ortho-substitution provides steric hindrance that can alter the kinetics of CYP2E1 and CYP3A4 binding. While this may slow the rate of reactive metabolite formation, severe glutathione (GSH) depletion remains a risk at elevated concentrations.
Figure 2: Proposed hepatic metabolism and toxicity pathway of CAS 13886-04-9.
Protocol 2: In Vitro Hepatotoxicity Assessment (HepG2 Cell Line)
To establish a reliable toxicity profile, an in vitro assay must include internal controls to validate the metabolic competence of the cell line.
Cell Seeding: Seed HepG2 cells in a 96-well microtiter plate at a density of
1×104
cells/well using DMEM supplemented with 10% FBS. Incubate for 24 hours (37°C, 5% CO2).
Compound Exposure: Prepare serial dilutions of CAS 13886-04-9 (10 µM to 1000 µM) in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity. Treat the cells for 48 hours.
System Validation (Controls): Concurrently run a positive control (Paracetamol, 10-20 mM) and a negative vehicle control (0.1% DMSO). The assay is self-validating only if the paracetamol control successfully induces a >50% reduction in viability, confirming the HepG2 cells are actively expressing CYP450 enzymes.
MTT Viability Readout: Add 10 µL of MTT reagent (5 mg/mL) to each well. Causality: Only metabolically active cells will reduce the tetrazolium dye to insoluble purple formazan via mitochondrial reductase enzymes.
Quantification: After 4 hours, dissolve the formazan crystals in 100 µL of DMSO and measure absorbance at 570 nm. Calculate the IC50 using non-linear regression.
Quantitative Data Presentation
The following table summarizes the comparative physicochemical and toxicological shifts achieved by the aminomethylation of the paracetamol core.
Synthesis Pathways for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide: Early Discovery Phase Technical Guide
Executive Summary In the early discovery phase of drug development, structural derivatization of established pharmacophores is a primary strategy for optimizing pharmacokinetic and pharmacodynamic properties. N-[3-[(dime...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the early discovery phase of drug development, structural derivatization of established pharmacophores is a primary strategy for optimizing pharmacokinetic and pharmacodynamic properties. N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9) is a specialized phenolic acetamide synthesized via the aminomethylation of paracetamol (acetaminophen)[1]. The introduction of a basic dimethylamino moiety transforms the parent scaffold, significantly enhancing its aqueous solubility at physiological pH and providing a versatile functional handle for downstream complex API synthesis. This whitepaper details the mechanistic rationale, quantitative optimization, and a self-validating experimental architecture for synthesizing this critical intermediate.
Mechanistic Rationale & Regiochemistry
The synthesis of this compound relies on a multicomponent [2], a highly favored transformation in early discovery due to its atom economy and predictable regioselectivity. The reaction proceeds via electrophilic aromatic substitution (EAS), governed by the following mechanistic sequence:
Electrophile Generation: Dimethylamine hydrochloride condenses with formaldehyde to form a highly reactive N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt analog). The deliberate use of the hydrochloride salt prevents the volatilization of the amine and provides the mild acidic environment required to catalyze iminium formation.
Regioselective Attack: The paracetamol scaffold possesses two ring-activating groups: the hydroxyl (-OH) and the acetamido (-NHAc) groups. Because the hydroxyl group is a significantly stronger electron-donating group via resonance, it dictates the regiochemistry. The iminium ion exclusively attacks the 3-position (ortho to the -OH group), forming a Wheland intermediate that rapidly deprotonates to restore aromaticity[3].
Fig 1: Regioselective Mannich reaction mechanism for CAS 13886-04-9 synthesis.
Self-Validating Experimental Architecture
To ensure high trustworthiness and reproducibility, the following protocol integrates a self-validating acid-base extraction system. This exploits the differential pKa values of the unreacted paracetamol (pKa ~9.5, neutral at pH 2) and the newly formed Mannich base (pKa ~9.0, protonated at pH 2).
Step-by-Step Methodology
Step 1: Reagent Preparation & Iminium Generation
Action: In a 250 mL round-bottom flask, suspend 15.1 g (0.10 mol) of paracetamol and 9.8 g (0.12 mol) of dimethylamine hydrochloride in 100 mL of absolute ethanol. Heat to 60 °C.
Action: Add 4.2 g (0.14 mol) of paraformaldehyde in small portions over 15 minutes, followed by 3 drops of concentrated HCl.
Causality: Staggered addition prevents excessive exotherms. The catalytic HCl depolymerizes the paraformaldehyde and accelerates iminium ion formation[4].
Step 2: Reaction Execution
Action: Elevate the temperature to 80 °C (reflux) and maintain for 4 hours. Monitor via TLC (Eluent: EtOAc/Hexane 7:3).
Action: Remove ethanol via rotary evaporation. Dissolve the crude residue in 50 mL of 1M HCl (pH ~2).
Action: Wash the acidic aqueous layer with Ethyl Acetate (2 x 50 mL).
Causality: At pH 2, the target Mannich base is highly water-soluble as a hydrochloride salt. Unreacted paracetamol remains neutral and partitions into the organic wash, effectively removing starting material impurities.
Action (Validation): Cool the aqueous layer in an ice bath and dropwise add 10% NaOH until the pH reaches 8.5–9.0.
Causality: The solution will instantly turn cloudy as the target compound is converted to its free base form. This visual precipitation is a self-validating cue confirming the successful formation of the basic amine.
Step 4: Isolation & Analytical Validation
Action: Extract the basified aqueous layer with fresh Ethyl Acetate (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and recrystallize from toluene to yield the pure product.
Fig 2: Self-validating experimental workflow for the isolation of the Mannich base.
Quantitative Process Optimization
During the early discovery phase, optimizing solvent and thermodynamic conditions is critical for maximizing throughput. The following table summarizes the quantitative data driving the selection of ethanol as the optimal solvent system.
Table 1: Optimization of Reaction Conditions for Mannich Base Synthesis
Solvent System
Temperature (°C)
Time (h)
Catalyst
Isolated Yield (%)
Purity (HPLC, %)
Methanol
65 (Reflux)
6
None
62
92.5
Ethanol
80 (Reflux)
4
HCl (cat.)
85
98.2
Isopropanol
85 (Reflux)
8
HCl (cat.)
78
95.0
Water
100 (Reflux)
12
None
45
80.1
Note: Ethanol combined with catalytic HCl provides the optimal balance of reactant solubility, reaction kinetics, and final product yield, minimizing the formation of bis-Mannich side products.
References
Title: n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9
Source: ChemicalRoot
URL: [Link]
An In-Depth Technical Guide to the Binding Affinity and Receptor Interactions of N-(4-hydroxyphenyl)arachidonoylamide (AM404)
A Senior Application Scientist's Synthesis of its Complex Pharmacology Introduction: Unraveling the Analgesic Enigma of Paracetamol For decades, paracetamol (acetaminophen) has been a cornerstone of analgesic and antipyr...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Synthesis of its Complex Pharmacology
Introduction: Unraveling the Analgesic Enigma of Paracetamol
For decades, paracetamol (acetaminophen) has been a cornerstone of analgesic and antipyretic therapy, yet its precise mechanism of action has remained a subject of intense scientific inquiry. While its effects on cyclooxygenase (COX) enzymes are known, they do not fully account for its therapeutic profile, which is distinct from that of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] A significant breakthrough in understanding paracetamol's central analgesic effects came with the discovery of its active metabolite, N-(4-hydroxyphenyl)arachidonoylamide, commonly known as AM404.[1][3][4][5] This lipophilic compound is formed in the brain through the conjugation of paracetamol's hydrolysis product, p-aminophenol, with arachidonic acid, a reaction catalyzed by fatty acid amide hydrolase (FAAH).[1][5][6][7]
This technical guide provides a comprehensive analysis of the binding affinity and complex receptor interactions of AM404, a molecule that sits at the crossroads of several critical signaling pathways involved in nociception. We will delve into its multifaceted pharmacology, exploring its interactions with the endocannabinoid system, transient receptor potential (TRP) channels, and voltage-gated sodium channels. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal molecule in pain research.
The Multifaceted Receptor Interaction Profile of AM404
AM404 is not a classic "one-drug, one-target" molecule. Its analgesic and other pharmacological effects arise from its ability to modulate multiple, and at times interconnected, signaling systems.
The Endocannabinoid System: An Indirect and Direct Modulator
The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), their endogenous ligands (like anandamide), and metabolic enzymes, is a key regulator of pain, mood, and memory. AM404 interfaces with this system in several ways:
Inhibition of Anandamide Reuptake: One of the most well-characterized actions of AM404 is its function as an endocannabinoid reuptake inhibitor.[3][4][8] It blocks the anandamide membrane transporter (AMT), thereby increasing the synaptic concentration and duration of action of the endogenous cannabinoid, anandamide.[8][9] This indirect agonism of cannabinoid receptors, particularly CB1, is believed to contribute significantly to the analgesic effects of paracetamol.[9]
Direct, Weak Agonism at Cannabinoid Receptors: AM404 also acts as a weak direct agonist at both CB1 and CB2 receptors.[3][9] However, its potency as a direct agonist is considerably lower than its effect as a reuptake inhibitor. The indirect potentiation of anandamide signaling is considered its primary mode of action within the endocannabinoid system.
Transient Receptor Potential Vanilloid 1 (TRPV1): A Key Player in Nociception
The TRPV1 receptor, a non-selective cation channel, is a crucial integrator of noxious stimuli, including heat, protons, and capsaicin. AM404 is a potent agonist of TRPV1 receptors.[1][2][3][5][7] This interaction is complex and context-dependent:
Central vs. Peripheral Effects: In the periphery, activation of TRPV1 on sensory neurons typically leads to a sensation of pain and neurogenic inflammation.[1] Conversely, supraspinal activation of TRPV1 in brain regions like the periaqueductal gray is associated with antinociception.[1][7] The analgesic effects of centrally-formed AM404 are largely attributed to this central TRPV1 activation.
Signaling Cascade: In the brain, AM404-mediated TRPV1 activation is linked to a signaling cascade involving the mGlu5 receptor, phospholipase C (PLC), and diacylglycerol lipase (DAGL), ultimately leading to the modulation of the endocannabinoid system and reinforcement of descending serotonergic inhibitory pathways.[1][7]
Voltage-Gated Sodium Channels: A Novel Peripheral Target
Recent research has unveiled a significant peripheral mechanism of action for AM404 involving the direct inhibition of voltage-gated sodium channels (NaV).[3][6] This finding challenges the previously held belief that AM404's effects are confined to the central nervous system.
Selective Inhibition of Nociceptive Channels: AM404 demonstrates potent inhibitory effects on NaV1.7 and NaV1.8 channels, which are preferentially expressed in nociceptive primary sensory neurons and are critical for the generation and propagation of pain signals.[3][6] This action effectively blocks action potential generation at the peripheral source of pain.[6]
Local Anesthetic-Like Action: The inhibition of these specific sodium channels suggests that AM404 can act as a peripherally-restricted analgesic, reducing nocifensive behavior in animal models of both naive and inflammatory pain.[6]
Cyclooxygenase (COX) Inhibition
AM404 also exhibits weak inhibitory activity against COX-1 and COX-2 enzymes, thereby reducing prostaglandin synthesis.[3][4] While this action is less potent than that of traditional NSAIDs, it likely contributes to the overall analgesic and antipyretic profile of paracetamol.
Quantitative Data on AM404 Binding and Activity
The following table summarizes key quantitative parameters for AM404's interaction with its primary targets. It is important to note that these values can vary depending on the experimental system and conditions.
The following diagram illustrates the proposed central mechanism of action for AM404, highlighting the interplay between the endocannabinoid and vanilloid systems.
Caption: Central signaling cascade of AM404 leading to antinociception.
Experimental Workflow for Assessing AM404 Binding Affinity
A standard experimental approach to determine the binding affinity of a compound like AM404 for a specific receptor, such as TRPV1, is through radioligand binding assays.
Caption: Workflow for a competitive radioligand binding assay for AM404.
Methodologies for Studying AM404 Receptor Interactions
Protocol 1: Radioligand Binding Assay for TRPV1 Receptor Affinity
Objective: To determine the inhibitory constant (Kᵢ) of AM404 for the human TRPV1 receptor.
Materials:
HEK293 cells stably expressing human TRPV1.
[³H]Resiniferatoxin (RTX) as the radioligand.
AM404 stock solution.
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Glass fiber filters (e.g., Whatman GF/B).
Scintillation cocktail and vials.
Filtration manifold.
Liquid scintillation counter.
Procedure:
Membrane Preparation: Harvest TRPV1-expressing HEK293 cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 10-20 µg per assay tube.
Assay Setup: In a series of microcentrifuge tubes, add:
50 µL of binding buffer (for total binding) or a high concentration of non-radiolabeled capsaicin (for non-specific binding).
50 µL of varying concentrations of AM404 (typically from 10⁻¹⁰ M to 10⁻⁵ M).
50 µL of [³H]RTX at a concentration near its Kₔ.
100 µL of the membrane preparation.
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis: Calculate the specific binding at each AM404 concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the AM404 concentration to generate a competition curve. Fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Patch-Clamp Electrophysiology for NaV Channel Inhibition
Objective: To assess the inhibitory effect of AM404 on NaV1.7 currents in primary sensory neurons.
Materials:
Dorsal root ganglion (DRG) neurons cultured from rodents.
Intracellular solution (e.g., CsF-based to block K⁺ currents).
Extracellular solution (e.g., Tyrode's solution).
AM404 stock solution.
Procedure:
Cell Preparation: Isolate DRG neurons and culture them for 24-48 hours.
Patch-Clamp Recording: Place a culture dish with DRG neurons on the stage of an inverted microscope. Using a micromanipulator, approach a neuron with a glass pipette filled with intracellular solution to form a high-resistance (GΩ) seal. Rupture the cell membrane to achieve the whole-cell configuration.
Current Measurement: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps to elicit NaV currents.
AM404 Application: After establishing a stable baseline recording of NaV currents, perfuse the cell with the extracellular solution containing a known concentration of AM404.
Data Acquisition: Record the NaV currents before, during, and after the application of AM404.
Data Analysis: Measure the peak amplitude of the NaV currents in the absence and presence of AM404. Calculate the percentage of inhibition caused by AM404. Construct a concentration-response curve by testing a range of AM404 concentrations to determine the IC₅₀ for NaV1.7 inhibition.
Conclusion and Future Directions
N-(4-hydroxyphenyl)arachidonoylamide (AM404) has emerged as a molecule of significant pharmacological interest, bridging the gap in our understanding of the central analgesic mechanism of paracetamol. Its unique polypharmacology, encompassing the modulation of the endocannabinoid system, activation of central TRPV1 receptors, and inhibition of peripheral nociceptive sodium channels, underscores the complexity of pain signaling and presents multiple avenues for therapeutic intervention.
The elucidation of AM404's diverse receptor interactions has not only demystified the action of one of the world's most common analgesics but has also opened new horizons for the development of novel pain therapeutics. Future research should focus on designing molecules that selectively target these pathways to achieve enhanced analgesic efficacy with an improved safety profile. For instance, developing peripherally-restricted AM404 analogs that primarily target NaV1.7 and NaV1.8 could lead to potent local anesthetics with minimal central side effects. Further investigation into the downstream signaling events following central TRPV1 activation by AM404 could also reveal novel targets for centrally-acting analgesics. The continued exploration of AM404's pharmacology will undoubtedly continue to provide valuable insights into the fundamental mechanisms of pain and analgesia.
References
AM404 - Wikipedia. (n.d.). Retrieved March 19, 2026, from [Link]
Echancher, A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1149–1159.
AM404 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved March 19, 2026, from [Link]
An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. (2023).
AM404 - wikidoc. (2012, August 8). Retrieved March 19, 2026, from [Link]
The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels. (2025, June 4). PNAS.
Singh, S., & Kaur, M. (2020). Mechanism of Action, Kinetics and a Bioactive Metabolites AM404 of Paracetamol. Journal of Clinical Medicine Research, 1(2), 1-9.
Mascia, P., et al. (2012). The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats. British Journal of Pharmacology, 165(8), 2608–2618.
Mitrirattanakul, S., et al. (2005). AM404, an inhibitor of anandamide reuptake decreases Fos-immunoreactivity in the spinal cord of neuropathic rats after non-noxious stimulation. European Journal of Pharmacology, 508(1-3), 139-146.
Echancher, A., et al. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Taylor & Francis Online.
Effects of URB597, an inhibitor of fatty acid amide hydrolase (FAAH), on analgesic activity of paracetamol. (2011). PubMed.
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide CAS NO 13886-04-9. (n.d.).
Smart, D., et al. (2001). Structure-activity relationship for the endogenous cannabinoid, anandamide, and certain of its analogues at vanilloid receptors in transfected cells and vas deferens. British Journal of Pharmacology, 132(6), 1123–1133.
Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). (n.d.).
The Mechanism of Action of N-[4-(dimethylamino)phenyl]acetamide: An Overview of a Structurally Related Class of Compounds. (n.d.). Benchchem.
The anandamide transport inhibitor AM404 activates vanilloid receptors. (n.d.).
Costa, B., et al. (2006). AM404, an inhibitor of anandamide uptake, prevents pain behaviour and modulates cytokine and apoptotic pathways in a rat model of neuropathic pain. British Journal of Pharmacology, 148(7), 1022–1032.
An In-Depth Technical Guide to the In Vitro Exploratory Studies of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
Abstract This technical guide provides a comprehensive framework for the initial in vitro exploratory studies of the novel compound, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide. As a specialized organic compou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the initial in vitro exploratory studies of the novel compound, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide. As a specialized organic compound with a phenolic acetamide core and a dimethylaminomethyl substituent, it is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical sector for targeting neurological or cardiovascular systems[1]. This document outlines a logical, tiered approach for researchers, scientists, and drug development professionals to systematically evaluate its foundational biological activities. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, antioxidant potential, and anti-inflammatory effects. The causality behind each experimental choice is explained, providing a robust starting point for the comprehensive characterization of this compound's bioactivity profile.
Introduction and Rationale
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9) is a substituted 4-acetamidophenol derivative[1]. The structural motifs present in the molecule—a phenolic hydroxyl group, an acetamide moiety, and a tertiary amine—suggest a potential for a range of biological activities. The phenolic hydroxyl group is a well-known scavenger of reactive oxygen species (ROS), implying potential antioxidant properties. Acetamide derivatives have been investigated for a wide array of pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities[2][3][4][5]. The dimethylaminomethyl group can influence the compound's solubility, cell permeability, and receptor-binding capabilities.
Given the limited publicly available data on the specific biological effects of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, a systematic in vitro screening is warranted. This guide proposes a three-tiered exploratory workflow designed to first establish a safe concentration range, then to investigate its antioxidant capacity, and finally to explore its potential immunomodulatory effects.
Caption: A tiered workflow for the in vitro exploratory studies of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide.
Tier 1: Foundational Assays - Cytotoxicity and Working Concentration Range
Before investigating any specific biological activity, it is crucial to determine the concentration range of the compound that is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific bioactivity and not a result of cell death.
Rationale for Cytotoxicity Screening
Many organic compounds can exhibit cytotoxicity at high concentrations. Cell viability assays are therefore a critical first step. The MTT and XTT assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: Cell Viability Assessment using XTT Assay
The XTT assay is often preferred over the MTT assay as it produces a water-soluble formazan product, eliminating the need for a solubilization step and simplifying the protocol.
Materials:
Human cell line (e.g., HEK293 for general cytotoxicity, or a cell line relevant to the intended therapeutic area)
Complete cell culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
Compound Preparation: Prepare a stock solution of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide in a suitable solvent (e.g., DMSO) and create a series of dilutions in complete culture medium.
Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in a concentration range (e.g., 0.1 µM to 1000 µM). Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
Incubation: Incubate the plate for 24 to 72 hours at 37°C and 5% CO₂.
XTT Reagent Preparation: Shortly before the end of the incubation period, thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions.
XTT Addition: Add 50 µL of the XTT reagent mixture to each well.
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a color change is visible.
Absorbance Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
The presence of a phenolic hydroxyl group suggests that N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide may possess antioxidant properties. This can be investigated using both acellular and cell-based assays.
Rationale for Antioxidant Assays
Acellular assays like DPPH and ABTS are rapid and cost-effective methods to assess the radical scavenging ability of a compound. A cell-based assay, such as the DCFH-DA assay, is then necessary to confirm that the compound can mitigate oxidative stress within a biological system.
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
Compound and Control Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration or control.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm.
Calculation: The percentage of radical scavenging activity is calculated using the formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
Assay: Add 10 µL of the test compound at various concentrations to 190 µL of the ABTS•+ working solution.
Incubation: Incubate for 6 minutes at room temperature.
Absorbance Measurement: Measure the absorbance at 734 nm.
Calculation: Calculate the percentage of inhibition as in the DPPH assay.
Given that many acetamide derivatives exhibit anti-inflammatory properties, it is logical to investigate the potential of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide to modulate inflammatory responses in a relevant cell model.
Rationale for Anti-inflammatory Assays
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6. The ability of a compound to inhibit the production of these mediators in LPS-stimulated macrophages is a strong indicator of its anti-inflammatory potential.
Caption: Simplified signaling pathway of LPS-induced inflammation in macrophages.
Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
Complete culture medium
96-well cell culture plates
Sodium nitrite standard
Procedure:
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
Pre-treatment: Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and compound-only controls.
Griess Assay:
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.
Experimental Protocol: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Materials:
Supernatants from the nitric oxide assay
Commercially available ELISA kits for murine TNF-α and IL-6
ELISA plate reader
Procedure:
Sample Preparation: Use the cell culture supernatants collected from the LPS stimulation experiment.
ELISA: Perform the ELISA according to the manufacturer's protocol for the specific cytokine kit. This typically involves coating the plate with a capture antibody, adding the samples and standards, adding a detection antibody, adding a substrate, and stopping the reaction.
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit protocol.
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.
Conclusion and Future Directions
This guide provides a foundational, step-by-step approach for the initial in vitro characterization of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide. The proposed workflow will establish the compound's cytotoxic profile and provide initial insights into its potential as an antioxidant and anti-inflammatory agent. Positive results from these exploratory studies would justify further, more in-depth investigations, such as:
Elucidation of the specific signaling pathways involved in its anti-inflammatory action (e.g., NF-κB, MAPKs).
Assessment of its effects on other immune cell types.
Enzyme inhibition assays against relevant targets (e.g., cyclooxygenases, lipoxygenases).
More advanced cell-based antioxidant assays.
The data generated from this systematic approach will be crucial for guiding future research and understanding the therapeutic potential of this and structurally related compounds.
References
n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9. (n.d.). Retrieved from [Link]
Synthesis of N-(4-((dimethylamino)methyl)-3-hydroxyphenyl)acetamide (5). (n.d.). ResearchGate. Retrieved from [Link]
New derivatives of paracetamol as potent α-glucosidase inhibitors: synthesis, in vitro, and in silico studies. (2025). Taylor & Francis Online. Retrieved from [Link]
N-[3-[(Diethylamino)methyl]-4-hydroxyphenyl]acetamide. (n.d.). Inxight Drugs. Retrieved from [Link]
Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038.
Acetamide,N-[3-[(diethylamino)methyl]-4-hydroxyphenyl]. (2025). Chemsrc. Retrieved from [Link]
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600.
Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI. Retrieved from [Link]
N-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]acetamide. (n.d.). NextSDS. Retrieved from [Link]
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Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate red. (n.d.). SciSpace. Retrieved from [Link]
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Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). PMC. Retrieved from [Link]
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A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PubMed. Retrieved from [Link]
The Phenolic Acetamide Core: A Versatile Scaffold in Early-Stage Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The phenolic acetamide core is a privileged structural mo...
The phenolic acetamide core is a privileged structural motif in medicinal chemistry, serving as a foundational scaffold for a diverse array of biologically active compounds. Its unique combination of a phenolic hydroxyl group, an acetamide linkage, and an aromatic ring provides a versatile platform for synthetic modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This technical guide offers an in-depth exploration of the phenolic acetamide core in the context of early-stage drug discovery. We will delve into its chemical synthesis, key biological activities, and the underlying mechanisms of action. Furthermore, this guide provides detailed, field-proven experimental protocols for the synthesis and evaluation of phenolic acetamide derivatives, empowering researchers to accelerate their drug discovery programs.
Introduction: The Significance of the Phenolic Acetamide Core
The acetamide functional group is a cornerstone in the design of therapeutic agents, prized for its ability to form hydrogen bonds and its metabolic stability. When integrated with a phenolic moiety, the resulting phenolic acetamide scaffold gains additional functionalities that are crucial for biological interactions. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and it plays a key role in antioxidant activity by scavenging reactive oxygen species (ROS). The aromatic ring provides a handle for various substitutions, allowing for the modulation of lipophilicity, electronic properties, and steric interactions, which are critical for target binding and overall drug-like properties.
Molecules incorporating the acetamide linkage are reported to exhibit a wide spectrum of biological activities, making them attractive candidates for therapeutic agent development.[1] Derivatives of phenolic acetamides have demonstrated significant potential as anti-inflammatory, antioxidant, anticancer, antimicrobial, and analgesic agents.[1][2][3] This versatility stems from the core's ability to interact with a multitude of biological targets, including enzymes and signaling proteins.
Synthetic Strategies for Phenolic Acetamide Derivatives
The synthesis of phenolic acetamide derivatives typically involves two key stages: the preparation of a substituted phenoxyacetic acid intermediate, followed by an amide bond formation reaction.
Synthesis of Substituted Phenoxyacetic Acids
A common and efficient method for the synthesis of substituted phenoxyacetic acids is the reaction of a substituted phenol with chloroacetic acid in the presence of a base.
Experimental Protocol: Synthesis of 2-(4-Substituted-phenoxy)acetic acid
Reactants:
Substituted Phenol (1.0 eq)
Chloroacetic acid (1.2 eq)
Sodium hydroxide (2.5 eq)
Water
Procedure:
Dissolve sodium hydroxide in water in a round-bottom flask and cool the solution in an ice bath.
To the cooled solution, add the substituted phenol and stir until it dissolves completely.
Slowly add a solution of chloroacetic acid in water to the reaction mixture.
Reflux the reaction mixture for 4-6 hours.
After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid until a precipitate is formed.
Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure substituted phenoxyacetic acid.
Amide Bond Formation
The formation of the amide bond is a critical step and can be achieved through several methods. The most common approach involves the activation of the carboxylic acid group of the phenoxyacetic acid derivative, followed by its reaction with a primary or secondary amine.
Experimental Protocol: Synthesis of N-Aryl-2-(4-substituted-phenoxy)acetamide
Reactants:
Substituted Phenoxyacetic Acid (1.0 eq)
Thionyl chloride (SOCl₂) (1.5 eq) or a coupling agent like HATU (1.1 eq)
Substituted Aniline (1.1 eq)
A suitable base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (2.0 eq)
Dry Dichloromethane (DCM) as a solvent
Procedure (using Thionyl Chloride):
To a solution of the substituted phenoxyacetic acid in dry DCM, add thionyl chloride dropwise at 0°C.
Reflux the mixture for 2-3 hours until the evolution of gas ceases.
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
Dissolve the crude acid chloride in dry DCM and cool to 0°C.
Slowly add a solution of the substituted aniline and triethylamine in dry DCM.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of phenolic acetamide derivatives.
Key Biological Activities and Mechanisms of Action
Phenolic acetamide derivatives have been shown to possess a wide range of biological activities. The following sections will detail their most prominent therapeutic potentials and the underlying molecular mechanisms.
Anti-inflammatory Activity
Mechanism of Action: COX-2 Inhibition
A primary mechanism for the anti-inflammatory effects of many phenolic acetamide derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Diagram: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by phenolic acetamide derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol is based on a fluorometric detection method.
Materials:
COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical or Assay Genie)
Test phenolic acetamide derivatives
96-well black microplate
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
Reagent Preparation: Prepare all reagents (COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, NaOH, and COX-2 enzyme) according to the kit's instructions.
Inhibitor Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
Reaction Setup:
To each well of a 96-well plate, add the COX Assay Buffer.
Add the test inhibitor solution or solvent control.
Add the COX-2 enzyme solution to all wells except the blank.
Add the COX Probe and COX Cofactor.
Initiate Reaction: Add the Arachidonic Acid solution to all wells to start the reaction.
Measurement: Immediately read the fluorescence intensity kinetically for 5-10 minutes.
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the COX-2 activity by 50%.
Anticancer Activity
Mechanism of Action: Induction of Apoptosis and PARP-1 Inhibition
Several phenolic acetamide derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][3] A key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Activation of caspases, a family of proteases crucial for executing apoptosis, is a hallmark of this process.[4][5]
Furthermore, some derivatives have been shown to inhibit Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.[3] By inhibiting PARP-1, these compounds can enhance the cytotoxic effects of DNA-damaging agents and induce synthetic lethality in cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).
Diagram: Apoptosis Induction and PARP-1 Inhibition
Caption: Dual mechanisms of anticancer action of phenolic acetamide derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
Materials:
Cancer cell line of interest
Complete cell culture medium
Phosphate-buffered saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
96-well plates
CO₂ incubator
Microplate reader (absorbance at 570 nm)
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
Treatment: Treat the cells with various concentrations of the phenolic acetamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Antioxidant Activity
Mechanism of Action: Radical Scavenging
The phenolic hydroxyl group in the phenolic acetamide core is a key contributor to its antioxidant properties. It can donate a hydrogen atom to neutralize free radicals, such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•⁺), thereby preventing oxidative damage to cellular components.
ABTS•⁺ Radical Generation: Mix the ABTS solution with the potassium persulfate solution and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
Working Solution Preparation: Before the assay, dilute the ABTS•⁺ solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
Sample Preparation: Prepare different concentrations of the test compounds and the Trolox standard in a suitable solvent.
Reaction: Add a small volume of the test compound or standard to the diluted ABTS•⁺ solution in a 96-well plate.
Incubation and Measurement: Incubate the plate for a specific time (e.g., 6 minutes) at room temperature and then measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition of the ABTS•⁺ radical. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Structure-Activity Relationship (SAR) Studies
The versatility of the phenolic acetamide core allows for systematic modifications to explore the structure-activity relationship (SAR). Key points of modification include the phenolic ring, the acetamide linker, and the N-substituent.
Table 1: Representative Phenolic Acetamide Derivatives and their Biological Activities
Note: This table provides a selection of examples, and the activities and potencies can vary significantly based on the specific substitutions.
Key SAR Insights:
Phenolic Ring: The position and nature of substituents on the phenolic ring can significantly impact activity. Electron-withdrawing groups, such as halogens, can enhance anticancer and anti-inflammatory activities.[1]
N-Substituent: The nature of the substituent on the acetamide nitrogen is crucial for target binding. Bulky aromatic or heterocyclic rings can lead to potent and selective inhibitors of specific enzymes or receptors.
Conclusion and Future Directions
The phenolic acetamide core represents a highly valuable and versatile scaffold in the landscape of early-stage drug discovery. Its synthetic accessibility and the wide range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutics. The ability to systematically modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
Exploring Novel Substitutions: The synthesis and evaluation of new derivatives with diverse and complex substituents to probe new areas of chemical space.
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential side effects.
In Vivo Efficacy and Safety: Moving promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the principles and protocols outlined in this guide, researchers can effectively harness the potential of the phenolic acetamide core to drive the discovery of the next generation of innovative medicines.
References
Mary, Y., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 11(10), 5698-5723. [Link]
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Pharmaceuticals, 16(11), 1524. [Link]
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11099-11116. [Link]
Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. PubMed, 37999426. [Link]
Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(4), 20-30. [Link]
Momin, Y. H., et al. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 58(1), 143-155. [Link]
Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 625984. [Link]
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Der Pharma Chemica. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica, 8(19), 1-10. [Link]
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Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. PMC. [Link]
Avena, P., et al. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. International Journal of Molecular Sciences, 22(10), 5255. [Link]
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Protocol for synthesizing APIs using N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
An In-Depth Guide to the Synthesis and Application of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide for API Development Authored by a Senior Application Scientist This document provides a comprehensive technical...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Synthesis and Application of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide for API Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide. This compound, a valuable pharmaceutical intermediate, serves as a critical building block in the development of novel Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological or cardiovascular systems.[1] The protocols and insights herein are grounded in established chemical principles, emphasizing causality, reproducibility, and safety.
Introduction: The Strategic Importance of a Paracetamol Derivative
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9) is a specialized organic compound derived from the widely used analgesic and antipyretic agent, paracetamol (N-(4-hydroxyphenyl)acetamide).[1][2][3] Its structure incorporates a dimethylaminomethyl group at the ortho position to the phenolic hydroxyl group. This modification is achieved through the Mannich reaction, a cornerstone of medicinal chemistry for its ability to introduce an "aminoalkyl" chain into a molecule.[4][5]
The strategic value of this intermediate lies in two key areas:
Modulation of Physicochemical Properties: The addition of the basic dimethylamino group can alter solubility, lipophilicity, and receptor-binding interactions compared to the parent paracetamol molecule.
A Handle for Further Synthesis: The aminomethyl group provides a reactive site for subsequent chemical modifications, enabling its use as a scaffold or building block for more complex APIs and prodrugs.[1][2] Prodrugs are often designed to improve a drug's bioavailability or reduce its toxicity, a common strategy for paracetamol to mitigate its potential for hepatotoxicity.[6][7][8]
This guide will first detail the synthesis and purification of this key intermediate before exploring its potential application in the creation of advanced APIs.
Part 1: Synthesis Protocol via the Mannich Reaction
The synthesis of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide is a classic example of the Mannich reaction. This three-component condensation involves an active acidic hydrogen compound (paracetamol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (dimethylamine).[5][9][10]
The reaction proceeds through a well-established two-stage mechanism that leverages the nucleophilic character of the phenol ring in paracetamol.[4]
Formation of the Iminium Ion: Dimethylamine reacts with formaldehyde to form a highly reactive electrophilic species known as the dimethylaminium ion (an Eschenmoser salt precursor).[4][10] This ion is the key electrophile in the reaction.
Electrophilic Attack: The electron-rich aromatic ring of paracetamol, activated by the powerful ortho, para-directing hydroxyl group, acts as a nucleophile. It attacks the carbon of the iminium ion, leading to the substitution of a hydrogen atom on the ring—preferentially at the ortho position due to steric accessibility—with the dimethylaminomethyl group.[4][11]
Caption: Mechanism of the Mannich reaction for synthesizing the target intermediate.
Detailed Experimental Protocol
This protocol is designed for laboratory-scale synthesis and emphasizes safety and control over reaction parameters.
Materials & Reagents:
Paracetamol (4-Acetamidophenol, CAS: 103-90-2)
Dimethylamine solution (40% in water)
Formaldehyde solution (37% in water, formalin)
Ethanol (96%) or Methanol
Deionized Water (cold)
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Magnetic stirrer with cooling bath (ice-water)
Procedure:
Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.1 g (0.1 mol) of paracetamol in 100 mL of ethanol.[11]
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature drops to below 5°C.
Amine Addition: While maintaining vigorous stirring and low temperature, slowly add 13.5 g (0.12 mol) of 40% dimethylamine solution to the flask.[12]
Formaldehyde Addition: Using a dropping funnel, add 8.9 g (0.11 mol) of 37% formaldehyde solution dropwise over 30-45 minutes.[4] Causality: A slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of unwanted side products. The temperature should be maintained below 10°C throughout the addition.
Reaction: After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.[4]
Precipitation & Isolation: A white precipitate will form during the reaction.[12] After the stirring period, cool the mixture again in an ice bath for 30 minutes to maximize precipitation.
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
Washing: Wash the collected solid with two portions of cold deionized water (2 x 50 mL) to remove unreacted reagents and water-soluble impurities.
Drying: Dry the product under vacuum at 40-50°C to a constant weight. A typical yield is in the range of 65-75%.
Caption: Experimental workflow for the synthesis of the target intermediate.
Part 2: Purification and Quality Control
Ensuring the purity and identity of the synthesized intermediate is paramount for its use in subsequent API synthesis.
Purification Protocol: Recrystallization
Recrystallization is the most effective and economical method for purifying the crude product on a larger scale.[13]
Procedure:
Solvent Selection: An ethanol-water mixture is a suitable solvent system. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Dissolution: In an Erlenmeyer flask, add the crude product and the minimum amount of hot ethanol required for complete dissolution.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[13]
Crystallization: Slowly add hot deionized water to the hot ethanol solution until it becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a saturated solution.
Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to complete the crystallization process. Causality: Slow cooling promotes the formation of larger, purer crystals.[13]
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol-water mixture.
Drying: Dry the crystals under vacuum.
Characterization and Quality Control
Each batch of synthesized N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide must undergo rigorous analytical testing to confirm its identity, purity, and consistency.[1]
Parameter
Analytical Method
Purpose
Identity
NMR Spectroscopy (¹H, ¹³C)
Confirms the precise chemical structure and connectivity of atoms.
Identity
IR Spectroscopy
Verifies the presence of key functional groups (O-H, N-H, C=O, C-N).
Purity
HPLC
Quantifies the purity of the compound and detects any impurities.
Molecular Weight
Mass Spectrometry (MS)
Confirms the molecular weight of the compound (208.26 g/mol ).
Table 1: Analytical Methods for Quality Control.
Part 3: Application in API Synthesis - A Prodrug Strategy
The synthesized intermediate is a versatile platform for creating novel APIs. One authoritative strategy is to develop a mutual prodrug, where the intermediate is chemically linked to another therapeutic agent. This approach can create a single chemical entity with a synergistic or dual mode of action.
Concept: A Mutual Prodrug with an NSAID
Here, we propose a protocol to synthesize an ester-linked mutual prodrug of our intermediate with a non-steroidal anti-inflammatory drug (NSAID) like ibuprofen. The resulting API would be designed to be hydrolyzed by esterase enzymes in the body, releasing both the paracetamol-like analgesic and the NSAID anti-inflammatory agent at the site of action.[14] This can potentially offer a broader therapeutic window and a modified safety profile.
Hypothetical Synthesis Protocol: Esterification
Objective: To couple the phenolic hydroxyl group of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide with the carboxylic acid of Ibuprofen.
Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve Ibuprofen (1.0 eq) and the synthesized intermediate (1.0 eq) in anhydrous DCM.
Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.
Coupling: Cool the mixture to 0°C and add a solution of DCC (1.1 eq) in DCM dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
Work-up: Filter off the DCU precipitate. Wash the filtrate successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the resulting crude ester by column chromatography to yield the final API.
Caption: Synthesis and bioactivation pathway of a hypothetical mutual prodrug API.
Part 4: Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Aspect
Guideline
Reference
Personal Protective Equipment (PPE)
Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
Dispose of excess material and contaminated packaging through a licensed hazardous material disposal company, following all federal and local regulations.
Table 2: Safety, Handling, and Storage Guidelines.
References
n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9. (n.d.). Xingrui Industry Co., Limited.
The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. (2025). BenchChem.
Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. (n.d.). Rev. Roum. Chim.
Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index. (n.d.). Semantic Scholar.
Synthesis of Paracetamol-PEG Prodrugs, In-vitro and In-vivo Evaluation. (2019). International Journal of Pharmaceutical Sciences and Research.
Cyclization-activated prodrugs. Synthesis, reactivity and toxicity of dipeptide esters of paracetamol. (2005). PubMed.
Application Note: N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide in Targeted Covalent Drug Design
Executive Summary & Mechanistic Rationale N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9) is a specialized phenolic Mannich base derived from the analgesic paracetamol[1]. While traditionally view...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS 13886-04-9) is a specialized phenolic Mannich base derived from the analgesic paracetamol[1]. While traditionally viewed as a synthetic intermediate, this molecule represents a sophisticated precursor for the development of Targeted Covalent Inhibitors (TCIs). In contemporary drug discovery, TCIs are highly sought after due to their prolonged target residence time, high potency, and ability to silence undruggable targets.
The mechanistic brilliance of this scaffold lies in its latent electrophilicity. The dimethylaminomethyl group, strategically positioned ortho to the phenolic hydroxyl, acts as a masked warhead[2]. Under specific physiological conditions or upon binding to an enzyme's active site, the protonated dimethylamine group is eliminated. This triggers the formation of an ortho-quinone methide (o-QM), a highly reactive, ephemeral electrophile[3]. The o-QM rapidly undergoes Michael addition with biological nucleophiles—predominantly the sulfhydryl groups of cysteine residues—forming an irreversible covalent adduct[4]. This mechanism allows for the design of inhibitors with infinite target residence times.
Physicochemical & Quantitative Profile
To effectively utilize this precursor in assay development, its baseline quantitative metrics must be understood to predict its pharmacokinetics and reactivity.
Property
Value / Description
Impact on Drug Design
Chemical Formula
C11H16N2O2
Low molecular weight allows for extensive downstream functionalization.
To translate this precursor into a functional enzyme inhibitor, researchers must employ a rigorous, self-validating workflow. The following protocols detail the chemical validation and biological evaluation of the warhead.
Experimental workflow for developing targeted covalent inhibitors from the precursor.
Protocol A: Warhead Activation via Quaternization
Causality: While the native dimethylamino group can act as a leaving group, its elimination at physiological pH (7.4) is often too slow for effective target trapping before the drug is cleared in vivo[5]. By reacting the precursor with methyl iodide, the amine is converted into a quaternary trimethylammonium salt. This creates a permanent positive charge, transforming it into an exceptional, pH-independent leaving group (trimethylamine), thereby drastically lowering the activation energy required for o-QM formation.
Step-by-Step Method:
Dissolve 1.0 mmol of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide in 10 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic alkylation.
Add 1.5 mmol of methyl iodide (MeI) dropwise over 5 minutes.
Stir the mixture at room temperature for 4 hours.
Collect the resulting precipitate (the quaternary ammonium iodide salt) via vacuum filtration, wash with cold diethyl ether, and dry under a high vacuum.
Causality & Validation: Before advancing to expensive enzymatic assays, it is imperative to prove that the activated precursor actually forms the o-QM and successfully alkylates biological thiols. This protocol uses GSH as a model nucleophile. Self-Validation: If the o-QM mechanism is active, LC-MS will show the depletion of the parent mass and the emergence of a specific GSH-adduct. If no adduct forms, the warhead is structurally hindered or electronically inactive, instantly invalidating the compound and saving downstream resources.
Step-by-Step Method:
Prepare a 10 mM stock solution of the activated precursor in DMSO.
Prepare a 10 mM stock solution of reduced Glutathione (GSH) in 50 mM potassium phosphate buffer (pH 7.4).
Initiate the reaction by mixing the precursor (final concentration 50 µM) and GSH (final concentration 1 mM) in the phosphate buffer at 37 °C.
Extract 50 µL aliquots at time points: 0, 15, 30, 60, and 120 minutes.
Quench each aliquot immediately by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid to halt the reaction and precipitate proteins/salts.
Centrifuge at 14,000 x g for 10 minutes.
Analyze the supernatant via LC-MS/MS. Validate the mechanism by identifying the mass shift corresponding to the loss of trimethylamine (-59 Da) and the addition of GSH (+307 Da).
Causality: True covalent inhibitors do not reach a rapid equilibrium; their inhibition increases over time as the covalent bonds accumulate. To differentiate between a reversible inhibitor and our o-QM covalent modifier, we must measure the IC50 at various pre-incubation times. A leftward shift in the IC50 curve over time mathematically validates the covalent mechanism.
Step-by-Step Method:
Reconstitute the target enzyme (e.g., a recombinant cysteine protease) in its optimal assay buffer.
Prepare a serial dilution of the inhibitor (from 10 µM down to 1 nM) in DMSO (keep final DMSO concentration <1% in the assay to prevent enzyme denaturation).
Mix the enzyme and inhibitor in a microtiter plate. Establish three separate pre-incubation timelines: 0 minutes, 30 minutes, and 60 minutes at 37 °C.
Following the pre-incubation period, add the fluorogenic or chromogenic enzyme substrate to initiate the catalytic reaction.
Monitor the reaction velocity (fluorescence/absorbance over time) using a microplate reader.
Calculate the IC50 for each pre-incubation time. A decreasing IC50 (e.g., 5 µM at 0 min
→
0.5 µM at 60 min) confirms time-dependent, irreversible inhibition.
References
Title: n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9
Source: chemicalcell.com
URL:1
Title: Mannich bases in medicinal chemistry and drug design
Source: nih.gov (PMC)
URL:2
Title: Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale
Source: nih.gov (PMC)
URL:3
Title: In vitro and in vivo evaluation of the antimalarial MMV665831 and structural analogs
Source: academia.edu
URL:5
Title: Near-Visible Light Generation of a Quinone Methide from 3-Hydroxymethyl-2-anthrol
Source: researchgate.net
URL:4
HPLC Method Development and Validation for the Quantification of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
Introduction & Analyte Profiling The compound N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9) is a specialized organic intermediate featuring a phenolic acetamide core with a basic dimethylami...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
The compound N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9) is a specialized organic intermediate featuring a phenolic acetamide core with a basic dimethylaminomethyl substituent [1]. Widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and as a biochemical precursor, its accurate quantification is critical for quality control and reaction monitoring.
From an analytical perspective, this molecule presents a classic chromatographic challenge due to its amphoteric nature :
Dimethylamino group (Basic): pKa
≈
9.0
Phenolic hydroxyl group (Weakly Acidic): pKa
≈
9.5
At standard acidic mobile phase conditions (pH 2.0–3.0), the dimethylamino group is fully protonated. This positive charge makes the molecule highly polar (resulting in poor retention on standard reversed-phase columns) and prone to severe secondary ion-exchange interactions with residual ionized silanols on the silica matrix, leading to extreme peak tailing.
To overcome this, we employ a High-pH Reversed-Phase Liquid Chromatography (HPRPLC) strategy [2]. By raising the mobile phase pH above the pKa of the basic amine, we neutralize the molecule, maximizing hydrophobic retention and ensuring sharp, symmetrical peak shapes.
Method Development Rationale
As a Senior Application Scientist, developing a robust method requires moving beyond trial-and-error to establish a self-validating system grounded in chemical causality.
Column Selection & Silica Hydrolysis
Standard silica-based C18 columns dissolve at pH > 8.0 due to the alkaline hydrolysis of siloxane bonds. To operate safely at pH 10.5, we must utilize a hybrid organic-inorganic silica column (e.g., Waters XBridge C18 or Agilent ZORBAX Extend-C18). These columns incorporate ethylene bridges within the silica matrix, providing extreme resistance to alkaline dissolution while maintaining the high efficiency of sub-5 µm particles.
Mobile Phase Buffer Dynamics
We select 10 mM Ammonium Bicarbonate (
NH4HCO3
) adjusted to pH 10.5 with Ammonium Hydroxide .
Causality: The
NH3/NH4+
buffering system has a pKa of 9.25, providing excellent buffering capacity in the pH 9.0–10.5 range.
Trade-off Analysis: While pH 10.5 partially ionizes the phenolic group (pKa ~9.5) into a phenolate anion, the complete neutralization of the highly basic dimethylamino group is the dominant factor. Neutralizing the amine completely eliminates the secondary silanol interactions that cause tailing. Furthermore, ammonium bicarbonate is fully volatile, making this method directly transferable to LC-MS systems if mass confirmation is required [2].
Figure 1: Acid-base equilibrium states of the amphoteric analyte and the high-pH RPLC rationale.
Experimental Protocols
Reagents and Materials
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide Reference Standard (>99.5% purity).
HPLC-grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).
Ammonium Bicarbonate (LC-MS grade) and Ammonium Hydroxide (28-30% solution).
0.22 µm PTFE syringe filters.
Mobile Phase Preparation
Mobile Phase A (10 mM
NH4HCO3
, pH 10.5): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water. Add Ammonium Hydroxide dropwise under continuous pH monitoring until the pH stabilizes at 10.50 ± 0.05. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% HPLC-grade Acetonitrile.
Sample Preparation Workflow
To ensure a self-validating protocol, all standards must be prepared in a diluent that closely matches the initial gradient conditions to prevent solvent-mismatch peak distortion.
Diluent Preparation: Mix Ultrapure Water and Acetonitrile in an 80:20 (v/v) ratio.
Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with the diluent.
Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter, discarding the first 2 mL to saturate the filter membrane and prevent analyte adsorption.
UV at 240 nm (optimal for phenolic acetamide chromophore)
Gradient Program
0.0 min: 5% B 2.0 min: 5% B 10.0 min: 60% B 12.0 min: 60% B 12.1 min: 5% B 16.0 min: 5% B (Re-equilibration)
Method Validation Framework
The method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended quantitative purpose [3]. The following self-validating framework guarantees trustworthiness and regulatory compliance.
Figure 2: ICH Q2(R1) method validation workflow for quantitative analytical procedures.
Validation Execution Steps
System Suitability: Inject the 100 µg/mL working standard six times. Calculate the Relative Standard Deviation (%RSD) of the peak area, USP tailing factor, and theoretical plates.
Specificity: Inject the blank diluent and known synthesis impurities. Verify that no peaks co-elute at the retention time of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide.
Linearity: Prepare calibration standards at 10, 25, 50, 100, 125, and 150 µg/mL. Plot peak area versus concentration and perform linear regression analysis.
Accuracy (Recovery): Spike known amounts of the standard into a synthetic sample matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate.
Robustness: Deliberately vary the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units) to prove the method's resilience.
Table 2: System Suitability and Validation Acceptance Criteria
Validation Parameter
ICH Q2(R1) Acceptance Criteria
Expected Performance
System Suitability (%RSD)
≤
2.0% (n=6)
< 0.5%
USP Tailing Factor (
Tf
)
≤
1.5
1.05 – 1.15
Theoretical Plates (
N
)
≥
5000
> 12,000
Linearity (
R2
)
≥
0.999
> 0.9995
Accuracy / Recovery
98.0% – 102.0%
99.2% – 100.8%
Method Precision (%RSD)
≤
2.0%
< 1.0%
References
PubChem: m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy- (CID 26321)
National Center for Biotechnology Information (NCBI).[Link]
Enhancing Proteome Coverage by Using Strong Anion-Exchange in Tandem with Basic-pH Reversed-Phase Chromatography
American Chemical Society (ACS) - Journal of Proteome Research.[Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
U.S. Food and Drug Administration (FDA).[Link]
Application
Application Notes & Protocols: Strategic Use of 4'-Bromomethyl-2-cyanobiphenyl (CAS 13886-04-9) in the Multi-Step Synthesis of Cardiovascular Drugs
Authored by: A Senior Application Scientist Abstract This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4'-Bromomethyl-2-cya...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: A Senior Application Scientist
Abstract
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of 4'-Bromomethyl-2-cyanobiphenyl (CAS 13886-04-9), a pivotal intermediate in the synthesis of Angiotensin II Receptor Blockers (ARBs), commonly known as sartans. We will explore the causality behind experimental choices, provide detailed, field-proven protocols for its synthesis and subsequent use in the construction of major cardiovascular drugs like Losartan, Valsartan, and Telmisartan, and present comparative data to inform process optimization. The narrative is grounded in authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: The Central Role of a Key Intermediate
The management of hypertension and other cardiovascular diseases was significantly advanced by the development of ARBs.[1] These drugs act by selectively blocking the Angiotensin II Type 1 (AT1) receptor, thus inhibiting the pressor effects of the Renin-Angiotensin-Aldosterone System (RAAS).[1] At the core of many commercial sartan syntheses is the bifunctional building block, 4'-Bromomethyl-2-cyanobiphenyl, often referred to as Bromo-OTBN (Br-OTBN).[1][2][3][4]
Its structure is uniquely suited for this role:
The bromomethyl group is a reactive electrophile, ideal for the N-alkylation of the various heterocyclic cores that define each sartan molecule.[1][2]
The cyano group serves as a stable precursor to the 1H-tetrazole ring, the key acidic moiety responsible for mimicking the phenolic hydroxyl group of tyrosine in angiotensin II and ensuring strong binding to the AT1 receptor.[1]
This guide will first detail the synthesis of high-purity Br-OTBN before delving into its primary application in the multi-step synthesis of several blockbuster cardiovascular drugs.
The Biological Target: Renin-Angiotensin-Aldosterone System (RAAS)
To appreciate the significance of the final products, it is crucial to understand their biological target. Sartans interrupt the RAAS pathway at a critical point, preventing Angiotensin II from binding to its receptor and causing vasoconstriction.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of inhibition by sartan drugs.
Synthesis of the Key Intermediate: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN)
The most prevalent and industrially viable route to Br-OTBN is the selective free-radical bromination of the benzylic methyl group of its precursor, 4'-methyl-2-cyanobiphenyl, also known as o-tolylbenzonitrile (OTBN).[1][2] The goal is to achieve high mono-bromination selectivity while minimizing the formation of the dibrominated byproduct.[5]
Comparative Data for Bromination Methods
Several brominating agents and conditions have been optimized for this transformation. The choice often depends on factors like cost, safety, and desired purity.
To a solution of OTBN (1 equivalent) in acetonitrile, add DBDMH (0.55-0.6 equivalents) and a catalytic amount of AIBN.[1]
Heat the mixture to reflux and maintain for 5-6 hours, monitoring the reaction by TLC.[1]
After completion, cool the reaction mixture. The dimethylhydantoin byproduct will precipitate.
Filter the mixture to remove the solid byproduct.
Concentrate the filtrate under reduced pressure.
The resulting crude product is then purified by recrystallization as described in Protocol 1.
Caption: Synthetic pathway for 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN).
Core Application: N-Alkylation in Sartan Synthesis
The reactivity of the benzylic bromide in Br-OTBN makes it a superb electrophile for N-alkylation reactions. This is the cornerstone step where the biphenyl moiety is coupled to the specific heterocyclic core of the target sartan.[1]
General Experimental Protocol for N-Alkylation
Reactants: 4'-Bromomethyl-2-cyanobiphenyl (Br-OTBN), the specific heterocyclic core for the target sartan, and a base.
Base: Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) are commonly used.[1]
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF), Acetonitrile, or Acetone is typical.[1][7]
Procedure:
Dissolve the heterocyclic core (1 equivalent) in the chosen solvent in a reaction flask.
Add the base (1.5-2.0 equivalents) and stir the mixture at room temperature for 15-30 minutes to form the nucleophilic anion.
Add a solution of Br-OTBN (1.0-1.1 equivalents) in the same solvent dropwise to the mixture.
Heat the reaction mixture to a moderate temperature (e.g., 50-80°C) and maintain for several hours until the reaction is complete, as monitored by TLC or HPLC.[1][8]
Cool the reaction mixture and pour it into water to precipitate the crude product.
Filter the solid, wash thoroughly with water, and dry.
The crude product, now a cyanobiphenyl-alkylated heterocycle, can be further purified by recrystallization.
Alkylation: Following the general protocol, Br-OTBN is reacted with the imidazole derivative to yield 2-n-butyl-4-chloro-1-[2'-cyanobiphenyl-4-ylmethyl]-5-formylimidazole.[9] This intermediate is then reduced (e.g., with sodium borohydride) to the corresponding alcohol before tetrazole formation.[9][10]
Alkylation: The reaction of Br-OTBN with L-valine methyl ester hydrochloride in the presence of a base like K₂CO₃ yields N-((2'-cyanobiphenyl-4-yl)-methyl)-L-valine methyl ester.[8][11] This intermediate is then acylated with valeryl chloride before the final tetrazole formation step.[11]
Alkylation: The benzimidazole core is deprotonated with a strong base like potassium tert-butoxide or potassium hydroxide in DMA, followed by alkylation with Br-OTBN at a controlled temperature (5-10°C) to form the cyanobiphenyl intermediate.[12][13]
Final Transformation: Cyano Group to Tetrazole Ring
The final key step for most sartan syntheses is the [2+3] cycloaddition of an azide source to the cyano group to form the bioisosteric tetrazole ring.[1]
Reagents: Sodium azide (NaN₃) is the most common azide source. A catalyst/promoter like triethylamine hydrochloride or an organotin compound (e.g., tributyltin azide, though its use is declining due to toxicity) is often required.[9][11]
Solvent: High-boiling polar solvents like DMF or N-Methylpyrrolidone are used.[9]
General Consideration: This step often requires elevated temperatures and long reaction times and must be performed with extreme caution due to the hazardous nature of azides.
Caption: General two-step synthetic route to sartan drugs from Br-OTBN.
Alternative Convergent Strategies
While the linear approach using Br-OTBN is well-established, modern drug development emphasizes convergent synthesis for potentially higher overall yields and process efficiency.[14] Strategies like the Suzuki-Miyaura coupling build the biphenyl core at a later stage, avoiding the early introduction of the reactive bromomethyl group.[14][15][16]
Suzuki Coupling Approach: This involves a palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.[14][17][18] For example, 2-bromobenzonitrile can be coupled with a (4-methylphenyl)boronic acid derivative to form the OTBN precursor.[14] This method offers great flexibility but requires careful control of the palladium catalyst system.
Conclusion
4'-Bromomethyl-2-cyanobiphenyl (CAS 13886-04-9) is an indispensable intermediate in the multi-step synthesis of a wide range of sartan-based cardiovascular drugs.[2][3] Its synthesis via radical bromination is well-optimized, and its primary application in N-alkylation reactions provides a robust and scalable method for coupling the essential biphenyl moiety to various heterocyclic systems.[1] The protocols and data presented herein offer a validated foundation for researchers and drug development professionals. While alternative convergent strategies are emerging, the Br-OTBN pathway remains a cornerstone of industrial sartan production due to its reliability and extensive documentation in chemical literature and patents.
References
An Improved Process For Preparing Losartan Potassium. QuickCompany.in. [Link]
CN101450917A - Valsartan synthesis method.
Process For The Preparation Of Valsartan Intermediate. Quick Company. [Link]
US7193089B2 - Process for manufacture of telmisartan.
US5621134A - Method for producing 4'-bromomethyl-2-cyanobiphenyl.
US20100222597A1 - Process for the preparation of losartan.
Alternative synthesis of Valsartan via Negishi coupling. Der Pharma Chemica. [Link]
EP1871764A1 - A synthesis of 4-bromomethyl-2'-formylbiphenyl and 4-bromomethyl-2'- hydroxymethylbiphenyl and its use in preparation of angiotensin ii antagonists.
Efficient and improved synthesis of Telmisartan. PMC - NIH. [Link]
An improved and efficient synthesis of Irbesartan, an antihypertensive drug. ACG Publications. [Link]
COMMERCIAL SCALABLE PROCESS FOR THE PREPARATION OF IRBESARTAN INTERMEDIATE. Rasayan Journal of Chemistry. [Link]
Efficient Synthesis of Telmisartan: An Antihypertensive Drug. RJPBCS. [Link]
SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. ijpsr.com. [Link]
Delineating a greener synthesis of a key sartan intermediate by photochemical benzylic bromination with electrochemically generated bromine. ResearchGate. [Link]
KR100885148B1 - Method for preparing 4'-bromomethyl-2-cyanobiphenyl.
Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. PYG Lifesciences. [Link]
A Facile Method for Multigram Scale Light-Induced Synthesis of 4′-(Bromomethyl)-2-cyanobiphenyl. ACS Publications. [Link]
Application Note: Standardized Analytical Workflows Utilizing CAS 13886-04-9 as a Reference Standard
Executive Summary CAS 13886-04-9, systematically known as N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, is a highly specialized organic compound serving as a critical intermediate and reference standard in phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
CAS 13886-04-9, systematically known as N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, is a highly specialized organic compound serving as a critical intermediate and reference standard in pharmaceutical manufacturing[1]. Characterized by a phenolic acetamide core and a dimethylaminomethyl substituent, it is frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular systems[2]. As a high-purity reference standard, its unique structural features—combining a weak acid (phenol) and a weak base (tertiary amine)—make it an excellent model compound for validating complex chromatographic methods and mass spectrometry ionization efficiencies[2].
Physicochemical Profiling & Mechanistic Grounding
To design a robust analytical method, one must understand the causality behind the molecule's behavior in solution. CAS 13886-04-9 possesses two distinct ionizable groups:
Dimethylaminomethyl Group (pKa ~9.2): Acts as a weak base. At acidic to neutral pH, this nitrogen is protonated, rendering the molecule highly polar and susceptible to secondary interactions with unreacted silanol groups on silica-based columns.
Phenolic Hydroxyl (pKa ~9.5): Acts as a weak acid. At a high pH (>10), it deprotonates to form a phenolate anion.
Mechanistic Rationale for Method Design:
Because the molecule can exhibit severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) if the amine interacts with the stationary phase, controlling the mobile phase pH is critical. Utilizing a highly acidic buffer (pH 3.0) ensures complete protonation of the amine while keeping the phenol neutral, driving predictable, reproducible retention on end-capped C18 columns.
Table 1: Physicochemical Properties of CAS 13886-04-9
Protocol A: RP-HPLC-UV Method for Purity Profiling
Objective: To quantify the purity of synthesized API batches using CAS 13886-04-9 as an external reference standard[4].
Step-by-Step Methodology:
Standard Solution Preparation: Accurately weigh 10.0 mg of high-purity CAS 13886-04-9 reference standard. Dissolve in 10 mL of Methanol (HPLC grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Working Solutions: Dilute the stock solution with Mobile Phase A to achieve calibration points ranging from 1.0 µg/mL to 100 µg/mL.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust pH strictly to 3.0 using Formic Acid. Filter through a 0.22 µm membrane.
Mobile Phase B: 100% Acetonitrile (HPLC grade).
Chromatographic Execution: Inject 10 µL of the working solution into the HPLC system equipped with an end-capped C18 column (150 x 4.6 mm, 3 µm). Run the gradient program detailed in Table 2. Detect via UV at 280 nm, which is optimal for the phenolic acetamide chromophore.
Self-Validating System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The assay is self-validated and ready for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor remains ≤ 1.5.
Table 2: Optimized RP-HPLC Gradient Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Flow Rate (mL/min)
0.0
95
5
1.0
10.0
40
60
1.0
12.0
5
95
1.0
12.1
95
5
1.0
15.0
95
5
1.0
Protocol B: LC-MS/MS Trace Quantification in Biological Matrices
Objective: To detect trace levels of CAS 13886-04-9 during pharmacokinetic profiling or impurity screening.
Step-by-Step Methodology:
Sample Preparation (SPE): Condition a Mixed-Mode Cation Exchange (MCX) SPE cartridge with 2 mL Methanol followed by 2 mL Water. Load 1 mL of the biological matrix (adjusted to pH 3.0 with HCl).
Causality: At pH 3.0, the dimethylamine group is fully protonated, allowing it to bind strongly to the cation-exchange resin.
Washing: Wash with 2 mL of 0.1 N HCl, followed by 2 mL of Methanol.
Causality: The acidic wash removes neutral and acidic interferences (like lipids) without disrupting the ionic bond of the analyte.
Elution: Elute the target analyte with 2 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase A.
Causality: The basic elution neutralizes the tertiary amine, breaking the ionic interaction and releasing the compound from the resin.
MS/MS Optimization: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of the parent ion [M+H]+ at m/z 209.1 to the primary product ion at m/z 164.1 (loss of dimethylamine). Set collision energy (CE) to 20 eV.
Self-Validating Recovery: Spike a known concentration of a structural analog as an Internal Standard (IS) prior to extraction. The assay validates itself per batch if the IS recovery remains between 85-115% and the calculated matrix effect is < 15%.
Analytical Workflows & Visualizations
Workflow for RP-HPLC-UV purity profiling of CAS 13886-04-9.
Impact of pH on CAS 13886-04-9 ionization and corresponding analytical choices.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 26321, m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-. Retrieved from:[Link]
National Institute of Standards and Technology (NIST). 3-(Dimethylaminomethyl)-4-hydroxy acetanilide. NIST Chemistry WebBook, SRD 69. Retrieved from:[Link]
ChemicalRoot. n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9 Product Specifications. Retrieved from: [Link]
Technical Support Center: Troubleshooting Degradation of CAS 13886-04-9 During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of CAS 13886-04-9 (N-[3-[(Dimethylamino)methyl]-4-hydroxyphen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of CAS 13886-04-9 (N-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]acetamide). This compound is a specialized Mannich base derivative of acetaminophen, widely utilized as a pharmaceutical intermediate. However, its unique structural motifs—an electron-rich phenolic core paired with an aminomethyl substituent—make it highly susceptible to degradation during long-term storage or improper handling.
This guide moves beyond basic storage instructions to explain the causality of its degradation, providing you with self-validating troubleshooting protocols to ensure the scientific integrity of your downstream assays.
Part 1: Core Degradation Mechanisms
To troubleshoot degradation, we must first understand the molecular vulnerabilities of CAS 13886-04-9. The compound degrades via three primary pathways, dictated by environmental stressors:
Retro-Mannich Cleavage (Aqueous Instability): Mannich bases are inherently susceptible to solvolysis in aqueous environments [1]. The C-C bond connecting the phenolic ring to the aminomethyl group undergoes heterolytic cleavage. This is driven by the electron-donating nature of the para-hydroxyl group, which stabilizes the transition state, ultimately expelling dimethylamine and formaldehyde to yield acetaminophen [2].
Auto-Oxidation (Discoloration): The electron-rich phenolic ring is highly prone to oxidation. Exposure to atmospheric oxygen, transition metal impurities, or light triggers the formation of reactive quinone-imine species. This is visually indicated by the powder or solution turning pink, and eventually dark brown.
Amide Hydrolysis: Under extremes of pH, the secondary acetamide group hydrolyzes, yielding the corresponding aniline derivative (4-amino-2-(dimethylaminomethyl)phenol).
Figure 1: Primary degradation pathways of CAS 13886-04-9 during laboratory storage.
Part 2: Frequently Asked Questions (Troubleshooting)
Q1: My solid stock of CAS 13886-04-9 has developed a pinkish hue. Is it still viable for synthesis?A: The pink discoloration indicates trace auto-oxidation to a quinone-imine derivative. Because these oxidized species are highly reactive electrophiles, they can introduce significant polymeric impurities into downstream reactions. If the discoloration is faint, the batch can be salvaged via recrystallization (see Protocol 2). To prevent this causality, always store the solid under an inert argon atmosphere at -20°C, strictly protected from light.
Q2: When analyzing my 1-month-old aqueous stock solution via HPLC, I see a massive secondary peak with a shorter retention time. What happened?A: This is a classic hallmark of the retro-Mannich degradation pathway [3]. In aqueous solutions, especially at physiological or slightly basic pH, the compound rapidly decomposes into acetaminophen, dimethylamine, and formaldehyde. The secondary peak you are observing is almost certainly acetaminophen. To self-validate this, spike your sample with an acetaminophen reference standard; the peaks will co-elute. Always prepare aqueous solutions immediately before use, or store stock solutions in anhydrous DMSO at -80°C.
Q3: Does lyophilization prevent the degradation of this compound?A: Lyophilization removes water, which halts the retro-Mannich cleavage and amide hydrolysis. However, the resulting high-surface-area powder is more susceptible to auto-oxidation if exposed to air. You must break the lyophilizer vacuum with dry nitrogen or argon to ensure stability.
Part 3: Quantitative Degradation Profiling
The following table summarizes the degradation kinetics of CAS 13886-04-9 under various laboratory storage conditions. Use this data to benchmark your own quality control expectations.
Storage Condition
Timeframe
Primary Degradant Observed
Remaining Purity (%)
Solid, -20°C (Argon, Desiccated)
12 Months
None detected
> 99.5%
Solid, 25°C (Ambient Air, Light)
6 Months
Quinone-imine species
~ 85.0%
Anhydrous DMSO, -80°C
3 Months
Acetaminophen (Trace)
> 95.0%
Aqueous Buffer (pH 7.4), 25°C
24 Hours
Acetaminophen
< 50.0%
0.1 M HCl (Aqueous), 25°C
72 Hours
4-Amino derivative / Acetaminophen
< 30.0%
Part 4: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. They include built-in mechanistic checks so you can confidently verify the integrity of your materials.
Purpose: To identify the specific degradation pathway affecting your batch by separating the intact Mannich base from its degradants.
Sample Preparation: Dissolve 1 mg of the suspect CAS 13886-04-9 batch in 1 mL of HPLC-grade Methanol. Causality: Methanol solubilizes both the intact compound and its highly polar degradants without triggering further rapid retro-Mannich cleavage during the autosampler queue.
Chromatographic Setup: Use a C18 Reverse-Phase column. Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% TFA) over 15 minutes. Monitor at 254 nm and 280 nm. Causality: The acidic TFA suppresses the ionization of the phenolic hydroxyl, sharpening the peaks, while protonating the dimethylamine group to ensure predictable retention.
System Suitability (Self-Validation): Inject a pure Acetaminophen reference standard. Causality: Because retro-Mannich cleavage predictably yields acetaminophen [2], co-elution of the standard with your primary degradation peak validates the aqueous degradation mechanism without requiring LC-MS.
Data Interpretation:
Peak at standard retention time: Intact CAS 13886-04-9.
Early eluting peak matching Acetaminophen: Retro-Mannich degradation.
Protocol 2: Recrystallization of Auto-Oxidized Solid
Purpose: To recover high-purity CAS 13886-04-9 from a batch exhibiting pink/brown discoloration.
Dissolution: Suspend 5 g of the degraded solid in 25 mL of hot anhydrous ethanol under a nitrogen stream. Causality: Anhydrous ethanol dissolves the compound at elevated temperatures while minimizing hydrolytic cleavage. The nitrogen stream prevents further oxidation during heating.
Charcoal Treatment: Add 0.5 g of activated charcoal and stir for 10 minutes. Causality: Charcoal selectively adsorbs the highly conjugated, planar quinone-imine polymeric impurities responsible for the discoloration, leaving the intact target molecule in solution.
Hot Filtration: Filter the mixture rapidly through a pre-warmed Celite pad into a chilled flask.
Crystallization (Self-Validation): Allow the filtrate to cool to -20°C overnight. Collect the resulting white crystals via vacuum filtration and wash with ice-cold diethyl ether. Validation: The visual transition from a pink solution to pure white crystals confirms the removal of oxidized species. Verify recovery by running Protocol 1; purity should exceed 98%.
References
N-Mannich Bases as Potential Novel Prodrugs for Amides, Ureides, Amines, and Other NH-Acidic Compounds
Source: USPTO / Journal of Pharmaceutical Sciences
URL
Rapid assay of the comparative degradation of acetaminophen in binary and ternary combinations
Source: Arabian Journal of Chemistry
URL
Mannich base PIP-199 is a chemically unstable pan-assay interference compound
Source: ChemRxiv
URL
Optimization
Technical Support Center: Troubleshooting the Dimethylaminomethylation of Phenolic Acetamides
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered specifically for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered specifically for researchers, scientists, and drug development professionals facing chemoselectivity challenges during the dimethylaminomethylation (Mannich-type aminomethylation) of phenolic acetamides, such as paracetamol (acetaminophen) derivatives.
Phenolic acetamides present a unique synthetic challenge: the highly activated phenol ring is prone to over-alkylation, while the acetamide moiety is susceptible to hydrolysis or unintended N-alkylation under harsh conditions. This guide provides field-proven causality analyses, self-validating protocols, and authoritative troubleshooting steps to minimize byproducts and maximize target mono-alkylation yields.
Q1: Why am I seeing significant amounts of methylene-bridged dimers (diphenylmethane derivatives) in my product mixture?Expertise & Experience: Methylene-bridged dimers occur when the initially formed Mannich base (the dimethylaminomethyl phenol) undergoes the elimination of dimethylamine to form a highly reactive ortho-quinone methide intermediate. This intermediate is a strong Michael acceptor and rapidly reacts with another equivalent of the unreacted phenolic acetamide, creating a methylene bridge between two phenol rings. This side reaction is highly exacerbated by excess formaldehyde and elevated temperatures.
Solution: Avoid classical aqueous Mannich conditions (aqueous formaldehyde and dimethylamine hydrochloride). Instead, utilize a pre-formed iminium salt, such as Eschenmoser's salt (N,N-dimethylmethyleneiminium iodide)[1]. This prevents the presence of excess free formaldehyde and allows the reaction to proceed at lower temperatures, suppressing quinone methide formation.
Q2: How do I prevent over-alkylation (bis- or tris-Mannich bases) when targeting mono-dimethylaminomethylation?Expertise & Experience: Phenols are highly activated toward electrophilic aromatic substitution due to the strong electron-donating effect of the hydroxyl group. Once the first dimethylaminomethyl group is installed, the ring remains sufficiently activated to undergo a second or even third substitution[2], especially if steric hindrance is low (e.g., at the open ortho and para positions).
Solution:
Stoichiometric Control: Strictly limit the aminomethylating agent to 0.95 - 1.0 equivalents. It is often better to recover unreacted starting material than to separate complex mixtures of mono- and bis-alkylated products.
Temperature Control: Conduct the addition of the electrophile at 0 °C and do not let the reaction exceed room temperature (20 °C).
Solvent Effects: Non-polar or moderately polar aprotic solvents (like Dichloromethane or Acetonitrile) help modulate reactivity compared to protic solvents like ethanol or water, which stabilize the transition state of multiple substitutions.
Q3: My acetamide group is hydrolyzing during the reaction. What are the alternative conditions?Expertise & Experience: The acetamide moiety (such as the one found in paracetamol/acetaminophen) is susceptible to hydrolysis under both strongly acidic and strongly basic aqueous conditions[3], especially when heated. Classical Mannich reactions often use concentrated HCl as a catalyst or refluxing aqueous solutions, which inevitably cleaves the amide bond to yield p-aminophenol derivatives.
Solution: Transition to a completely anhydrous protocol. Using Eschenmoser's salt in anhydrous acetonitrile or dichloromethane with a mild, non-nucleophilic base (like anhydrous potassium carbonate) eliminates the water necessary for hydrolysis.
Q4: Is there a mechanistic difference between using classic aqueous Mannich conditions versus Eschenmoser's salt for phenolic acetamides?Expertise & Experience: Yes. In the classical Mannich reaction, the electrophile (the iminium ion) must be generated in situ from formaldehyde and dimethylamine[1]. This equilibrium process requires heat and protic conditions, exposing the sensitive acetamide to harsh environments. is a pre-formed, highly electrophilic iminium salt ([(CH3)2N=CH2]+ I-)[4]. Because the reactive species is already present, the electrophilic aromatic substitution onto the phenol ring can occur instantaneously at room temperature or below, bypassing the harsh activation energy requirements of the in situ method.
Quantitative Data Presentation: Byproduct Profile Comparison
The following table summarizes the typical byproduct distribution observed when performing the dimethylaminomethylation of a standard phenolic acetamide (e.g., N-(4-hydroxyphenyl)acetamide) under various conditions.
This protocol utilizes Eschenmoser's salt to ensure high chemoselectivity and regioselectivity while preserving the acetamide functional group. The system is inherently self-validating: the deliberate exclusion of water inherently prevents acetamide hydrolysis, and the strict stoichiometric limitation prevents over-alkylation.
Eschenmoser's salt (N,N-Dimethylmethyleneiminium iodide) (1.05 eq)
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen to ensure an anhydrous environment.
Substrate Dissolution: Dissolve the phenolic acetamide (1.0 eq) in anhydrous MeCN (approx. 10 mL per gram of substrate).
Base Addition: Add anhydrous K₂CO₃ (1.5 eq) to the solution. Stir for 15 minutes at room temperature to partially deprotonate the phenol, increasing its nucleophilicity. (Self-validation checkpoint: The suspension should remain easily stirrable; K₂CO₃ acts as an acid scavenger for the liberated HI without hydrolyzing the acetamide).
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Eschenmoser's salt (1.05 eq) portion-wise over 10 minutes to control the exotherm.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours. Monitor the reaction via TLC or LC-MS until the starting material is consumed.
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (typically using a DCM/MeOH gradient due to the high polarity of the newly introduced tertiary amine).
References
Title: Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses
Source: researchgate.net
URL: [Link]
A Comparative Guide to the Structure-Activity Relationship of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide and Paracetamol
Introduction Paracetamol (acetaminophen) is one of the most widely utilized analgesic and antipyretic agents globally, valued for its efficacy and availability.[1][2] However, its clinical utility is constrained by a nar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Paracetamol (acetaminophen) is one of the most widely utilized analgesic and antipyretic agents globally, valued for its efficacy and availability.[1][2] However, its clinical utility is constrained by a narrow therapeutic window, with overdose leading to severe, and often fatal, hepatotoxicity. This toxicity is primarily mediated by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[3] This significant drawback has driven extensive research into developing paracetamol analogs that retain its therapeutic benefits while mitigating its harmful effects.[4]
This guide presents an in-depth comparison of paracetamol and a structurally related Mannich base, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide. The introduction of a dimethylaminomethyl group onto the phenolic ring represents a strategic modification aimed at altering the molecule's physicochemical properties, metabolic fate, and pharmacodynamic profile. We will explore the structural nuances, delve into their complex mechanisms of action, and provide a comprehensive framework of experimental protocols to rigorously evaluate their comparative efficacy and safety. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel analgesic compounds.
Structural and Mechanistic Analysis
Chemical Structures
The core structural difference between paracetamol and N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide is the addition of a dimethylaminomethyl substituent at the C-3 position (ortho to the hydroxyl group) of the phenyl ring. This modification is typically achieved via a Mannich reaction.[5][6] This seemingly minor alteration can profoundly impact the molecule's properties.
Caption: Comparative proposed mechanisms of action.
Experimental Framework for Comparative Assessment
To substantiate any claims of improved efficacy or safety, a rigorous head-to-head experimental comparison is essential. The following protocols provide a robust framework for such an evaluation.
Pharmacodynamic Evaluation: Efficacy
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against COX-1 and COX-2, assessing their potential as prostaglandin synthesis inhibitors.
Causality: This assay directly probes the foundational mechanism shared by NSAIDs. Comparing the IC50 values reveals if the structural modification alters the potency or selectivity of COX inhibition. [7]A colorimetric assay is a reliable and high-throughput method for this initial screening.
[8][9]
Experimental Protocol: Colorimetric COX Inhibition Assay
Preparation:
Prepare a 0.1 M Tris-HCl buffer (pH 8.0).
[9] * Prepare stock solutions of test compounds (Paracetamol, Derivative) and a positive control (e.g., Indomethacin) in DMSO. Create a series of dilutions.
Prepare working solutions of Hemin, COX-1 (ovine), COX-2 (human recombinant), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), and Arachidonic Acid in the assay buffer as per manufacturer's instructions (e.g., Cayman Chemical, Item No. 760111).
[9]2. Assay Procedure (96-well plate):
100% Initial Activity (Control) Wells: Add 150 µL Assay Buffer, 10 µL Hemin, and 10 µL of either COX-1 or COX-2 enzyme solution.
Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Hemin, 10 µL of enzyme solution, and 10 µL of the appropriate compound dilution.
Incubation: Gently mix and incubate the plate at 25°C for 10 minutes.
Reaction Initiation: Add 10 µL of TMPD Working Solution, followed immediately by 10 µL of Arachidonic Acid Working Solution to all wells.
Measurement: Read the absorbance at 590 nm in kinetic mode for 5 minutes, taking readings every 30 seconds.
[8]6. Analysis:
Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
Subtract the background rate from all other wells.
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
Plot percentage inhibition versus log[inhibitor] and determine the IC50 value using non-linear regression.
Objective: To compare the peripheral and central analgesic effects of the compounds in established rodent models of pain.
Causality: Using two different models allows for the dissection of the site of action. The writhing test is sensitive to peripherally acting analgesics that inhibit prostaglandin production in response to irritation. [10][11]The hot plate test measures a complex response to a thermal stimulus, indicating centrally mediated analgesia involving supraspinal pathways.
[10][11]
Experimental Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
Animals: Use male Swiss albino mice (20-25 g). Acclimatize for one week.
Grouping (n=6 per group):
Group I (Vehicle Control): Saline (10 mL/kg, i.p.).
Group II (Positive Control): Diclofenac Sodium (10 mg/kg, i.p.).
Group III-V (Test): Paracetamol at three dose levels (e.g., 50, 100, 200 mg/kg, i.p.).
Group VI-VIII (Test): Derivative at the same three dose levels (i.p.).
Procedure:
Administer the respective treatments.
After 30 minutes, inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.
[11] * Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period.
Analysis: Calculate the percentage of analgesic activity using the formula: [(Wc - Wt) / Wc] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Experimental Protocol: Hot Plate Test (Central Analgesia)
Animals: Use Wistar rats (150-200 g).
Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.
Procedure:
Determine the baseline latency by placing each rat on the hot plate and recording the time (in seconds) until it shows signs of nociception (e.g., paw licking, jumping). Set a cut-off time of 30 seconds to prevent tissue damage.
Administer vehicle, positive control (e.g., Morphine, 5 mg/kg, s.c.), or test compounds at various doses.
Measure the reaction latency at 30, 60, 90, and 120 minutes post-administration.
[11]4. Analysis: Compare the post-treatment latencies to the baseline latencies for each group. An increase in latency indicates an analgesic effect.
Objective: To evaluate the ability of the compounds to reduce fever in a pyrexia model.
Causality: The Brewer's yeast-induced pyrexia model is a standard method that mimics pathogenic fever by increasing prostaglandin synthesis in the hypothalamus. [12][13]This assay directly tests the compounds' ability to reverse this central thermoregulatory change.
Record the initial rectal temperature of each rat using a digital thermometer.
Induce pyrexia by subcutaneous injection of a 20% w/v Brewer's yeast suspension (10 mL/kg).
[13]3. Treatment:
18 hours post-yeast injection, re-measure the rectal temperature. Select only the rats that show an increase of at least 0.7°C.
Divide the febrile rats into groups and administer vehicle, Paracetamol (150 mg/kg, p.o.), or the derivative at various doses.
Measurement: Record the rectal temperature at 1, 2, 3, and 4 hours post-treatment.
Analysis: Compare the reduction in rectal temperature for each treatment group relative to the febrile control group over time.
Safety Evaluation: Hepatotoxicity
Objective: To compare the in vitro cytotoxicity of the compounds in the most clinically relevant cell type for drug-induced liver injury.
Causality: Primary human hepatocytes are considered the gold standard for in vitro toxicity testing as they retain the metabolic enzyme profiles (including CYP450s) found in the human liver. [14][15]A cell viability assay directly measures the primary endpoint of toxicity and can indicate whether the structural modification successfully mitigates the known hepatotoxic effects of paracetamol.
Experimental Protocol: Cytotoxicity Assay in Primary Human Hepatocytes
Cell Culture:
Thaw cryopreserved primary human hepatocytes and plate them on collagen-coated 96-well plates according to the supplier's protocol. [16]Allow cells to attach and form a monolayer (typically 4-24 hours).
Compound Treatment:
Prepare a wide range of concentrations for both Paracetamol and the derivative in the culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., Tamoxifen).
Replace the medium in the cell plates with the medium containing the test compounds.
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
Viability Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):
Equilibrate the plate and the assay reagent to room temperature.
Add the CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate-reading luminometer.
Analysis:
Normalize the data to the vehicle control wells (100% viability).
Plot cell viability (%) versus log[compound] and determine the IC50 for cytotoxicity for each compound. A significantly higher IC50 for the derivative would suggest a better safety profile.
Caption: High-level experimental workflow for comparative analysis.
Data Summary and Interpretation
The data gathered from these experiments should be compiled into clear, comparative tables to facilitate interpretation.
A successful derivative in this context would ideally exhibit enhanced or equivalent analgesic and antipyretic activity while demonstrating a significantly higher IC50 for hepatocyte cytotoxicity. For instance, if the derivative shows a greater increase in reaction latency in the hot plate test, it would suggest the structural modification enhanced its central analgesic properties. A markedly increased cytotoxicity IC50 would provide strong evidence that the modification successfully mitigated the formation or action of toxic metabolites, achieving the primary goal of the design strategy.
Conclusion
The structural modification of paracetamol to N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide provides a compelling case study in rational drug design. The addition of the Mannich base substituent has the potential to favorably alter the compound's pharmacodynamic and toxicological profile. By employing the rigorous, multi-faceted experimental framework detailed in this guide—spanning in vitro enzymatic assays, in vivo models of efficacy, and gold-standard in vitro safety assessments—researchers can systematically dissect the structure-activity relationship. Such a thorough investigation is paramount to validating whether this new chemical entity represents a true advancement over its parent compound, potentially offering a safer alternative for the management of pain and fever.
References
Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American journal of therapeutics, 12(1), 46-55.
Wikipedia contributors. (2024). Paracetamol. Wikipedia.
Oshikoya, K. A., & Ogunbo, O. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Journal of Clinical Pharmacology, 60(11), 1407-1422.
Ghanem, C. I., Pérez, M. J., Manautou, J. E., & Mottino, A. D. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Clinical Pharmacokinetics, 62(5), 633-647.
BenchChem. (2025). In Vitro Cyclooxygenase (COX) Inhibition Assay: Application Notes and Protocols for Sudoxicam. BenchChem.
Bar-Yehuda, S., et al. (2025). The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels.
Deranged Physiology. (2024). Pharmacology of paracetamol.
Jóźwiak-Bebenista, M., & Nowak, J. Z. (2014). Paracetamol: mechanism of action, applications and safety concern. Acta poloniae pharmaceutica, 71(1), 11-23.
Ghanem, C. I., et al. (2021). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Taylor & Francis Online.
Wikipedia contributors. (2024). AM404. Wikipedia.
Slideshare. (n.d.). Screening models(IN-VIVO)
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Alisi, M. A., et al. (2014). Adamantyl Analogues of Paracetamol as Potent Analgesic Drugs via Inhibition of TRPA1. PLoS ONE, 9(12), e113838.
Comparative Efficacy of Triazine Derivatives in Cardiovascular In Vitro Models: A Proposed Research Guide
Introduction: Unveiling the Cardiovascular Potential of Triazine Scaffolds The 1,3,5-triazine core is a versatile scaffold that has given rise to a multitude of derivatives with a broad spectrum of biological activities....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Unveiling the Cardiovascular Potential of Triazine Scaffolds
The 1,3,5-triazine core is a versatile scaffold that has given rise to a multitude of derivatives with a broad spectrum of biological activities. These activities range from anti-tumoral and anti-inflammatory to potential cardiovascular applications.[1][2] While the specific compound designated by CAS number 13886-04-9 is not prominently featured in cardiovascular literature, the broader class of 2,4-diamino-1,3,5-triazine derivatives has shown promise in areas relevant to cardiac function and disease. For instance, certain derivatives have been investigated for their cardiotonic activity, suggesting a potential role in treating heart failure.[3] Others have been identified as inhibitors of protein kinases involved in inflammatory pathways, which are increasingly recognized as key drivers of cardiovascular pathologies like atherosclerosis.[2]
This guide provides a framework for the comparative evaluation of novel 2,4-diamino-6-phenyl-1,3,5-triazine derivatives in state-of-the-art cardiovascular in vitro models. We will delve into the rationale behind experimental choices, provide detailed protocols for assessing key cardiovascular parameters, and present a strategy for data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical class in cardiovascular disease.
Pillar 1: Selecting the Right Tools - Advanced In Vitro Cardiovascular Models
The selection of an appropriate in vitro model is paramount for obtaining clinically relevant data. Traditional two-dimensional cell cultures are increasingly being replaced by more sophisticated systems that better recapitulate the complex microenvironment of the human heart.[4][5][6] For a comprehensive assessment of triazine derivatives, a multi-tiered approach utilizing a combination of models is recommended.
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
hiPSC-CMs represent a paradigm shift in cardiovascular research, offering a patient-specific and genetically relevant platform for drug screening.[7] These cells can be differentiated into various cardiac cell types, including ventricular, atrial, and nodal cardiomyocytes, allowing for the investigation of chamber-specific drug effects.
Engineered Heart Tissues (EHTs)
To bridge the gap between single-cell cultures and native cardiac tissue, three-dimensional (3D) EHTs are employed. These constructs, often containing a mix of cardiomyocytes, fibroblasts, and endothelial cells, self-assemble into functional syncytia that exhibit coordinated contractions.[5][6] This allows for the assessment of parameters like contractility, electrophysiology, and tissue-level responses to drug treatment.
Organ-on-a-Chip (OOC) Platforms
OOC technology integrates microfluidics with 3D cell culture to create microphysiological systems that mimic the function of human organs.[5] Cardiovascular OOC models can incorporate mechanical and electrical stimulation, as well as vascular-like structures, providing a highly physiological environment for studying drug efficacy and toxicity.[5]
Pillar 2: A Framework for Comparative Efficacy Testing
A systematic and logical approach to experimental design is crucial for generating robust and reliable data. The following workflow outlines a proposed strategy for the comparative evaluation of triazine derivatives.
Caption: Proposed workflow for the comparative evaluation of triazine derivatives.
Pillar 3: Detailed Experimental Protocols & Data Interpretation
High-Throughput Cytotoxicity Screening
Objective: To determine the therapeutic window of each triazine derivative and identify potential cardiotoxic liabilities at an early stage.
Methodology:
Cell Culture: Plate hiPSC-CMs in 384-well microplates at a density of 20,000 cells per well and culture for 7-10 days to allow for the formation of a spontaneously beating syncytium.
Compound Treatment: Prepare a serial dilution of each triazine derivative (e.g., from 1 nM to 100 µM) in a suitable vehicle (e.g., DMSO). Add the compounds to the cells and incubate for 24, 48, and 72 hours.
Viability Assessment: Utilize a multiplexed assay to simultaneously measure cell viability (e.g., using a cell-permeant dye that becomes fluorescent upon reduction by metabolically active cells) and cytotoxicity (e.g., using a cell-impermeant dye that fluoresces upon binding to DNA from compromised cells).
Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each derivative at each time point.
Contractility and Electrophysiological Analysis in EHTs
Objective: To assess the direct effects of triazine derivatives on cardiac muscle function.
Methodology:
EHT Formation: Fabricate EHTs using a mixture of hiPSC-CMs and cardiac fibroblasts in a hydrogel matrix (e.g., collagen and Matrigel) around flexible posts. Culture for 10-14 days to allow for tissue compaction and development of spontaneous contractions.
Contractile Force Measurement: Mount the EHTs in a specialized chamber on a force transducer. Record baseline contractile force, and then perfuse with increasing concentrations of the triazine derivatives.
Electrophysiological Recording: Use microelectrode arrays (MEAs) integrated into the culture platform or sharp microelectrodes to record field potentials or action potentials, respectively. Analyze parameters such as beat rate, conduction velocity, and action potential duration.
Data Analysis: Generate dose-response curves for changes in contractile force, beat rate, and other electrophysiological parameters.
Anti-Inflammatory and Anti-Fibrotic Assays
Objective: To investigate the potential of triazine derivatives to modulate key pathological processes in cardiovascular disease.
Methodology:
Co-culture Models: Establish co-cultures of hiPSC-CMs with cardiac fibroblasts or macrophages.
Pro-inflammatory/Pro-fibrotic Stimulation: Treat the co-cultures with known inflammatory (e.g., lipopolysaccharide) or fibrotic (e.g., TGF-β) stimuli in the presence or absence of the triazine derivatives.
Endpoint Analysis:
Cytokine Secretion: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA or multiplex bead arrays.
Extracellular Matrix Deposition: Quantify collagen production by fibroblasts using techniques like Sirius Red staining or immunofluorescence.
Gene Expression: Analyze the expression of key inflammatory and fibrotic genes using quantitative real-time PCR (qPCR).
Data Presentation: A Comparative Matrix
The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.
Understanding the mechanism of action is critical for lead optimization and clinical translation. Based on the functional data, subsequent studies should focus on identifying the molecular targets and signaling pathways modulated by the most promising triazine derivatives.
Caption: Potential signaling pathways modulated by triazine derivatives in cardiomyocytes.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of novel 2,4-diamino-6-phenyl-1,3,5-triazine derivatives for cardiovascular applications. By employing a combination of advanced in vitro models and a tiered testing strategy, researchers can efficiently identify lead compounds with desirable efficacy and safety profiles. The data generated from these studies will be instrumental in elucidating the therapeutic potential of this promising class of molecules and paving the way for future preclinical and clinical development. Future work should focus on in vivo validation of the most promising candidates in relevant animal models of cardiovascular disease.
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Benchmarking N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide against standard enzyme inhibitors
An In-Depth Benchmarking Guide: Evaluating N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide Against Standard Acetylcholinesterase Inhibitors Authored by a Senior Application Scientist Introduction N-[3-[(dimethylam...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Benchmarking Guide: Evaluating N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide Against Standard Acetylcholinesterase Inhibitors
Authored by a Senior Application Scientist
Introduction
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide is an organic compound that serves as a key intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[1] Its structural similarity to known bioactive molecules, specifically those targeting the nervous system, necessitates a thorough evaluation of its potential as an enzyme inhibitor. This guide provides a comprehensive framework for benchmarking this compound against established acetylcholinesterase (AChE) inhibitors, a cornerstone in the symptomatic treatment of Alzheimer's disease.[2]
The cholinergic hypothesis of Alzheimer's disease posits that the cognitive decline observed in patients is linked to a deficit in cholinergic signaling in the brain.[3][4] Acetylcholinesterase is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[5] By inhibiting AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission.[6][7] This guide will compare N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide with three standard-of-care AChE inhibitors: Donepezil, Galantamine, and Rivastigmine.
Standard Enzyme Inhibitors: Mechanisms of Action
A clear understanding of the benchmark compounds is crucial for a meaningful comparison.
Donepezil: This is a reversible and selective inhibitor of acetylcholinesterase.[8][9][10] By binding to the enzyme, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain, which can help improve cognitive function.[6][11]
Galantamine: This inhibitor exhibits a dual mechanism of action. It is a reversible, competitive inhibitor of acetylcholinesterase and also acts as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[12][13][14][15] This modulation enhances the sensitivity of these receptors to acetylcholine, further amplifying cholinergic signaling.[14]
Rivastigmine: This compound is a pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[16][17] Its inhibition lasts longer than that of reversible inhibitors, providing a sustained therapeutic effect.[16][18]
The Cholinergic Synapse and the Role of AChE Inhibition
The following diagram illustrates the cholinergic signaling pathway and the point of intervention for acetylcholinesterase inhibitors.
Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.
Experimental Design: Head-to-Head Comparison
To objectively benchmark N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide, a quantitative in vitro acetylcholinesterase inhibition assay is essential. The most widely accepted method is the Ellman's assay, a colorimetric method that is simple, reliable, and suitable for high-throughput screening.[7][19][20]
Principle of the Ellman's Assay
The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[20] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[20][21] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of ATCh hydrolysis decreases, leading to a reduced rate of color formation.[7]
The following diagram outlines the workflow for determining the half-maximal inhibitory concentration (IC50).
Caption: Workflow for IC50 determination using the Ellman's assay.
Donepezil, Galantamine, Rivastigmine (as standard inhibitors)
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
Acetylthiocholine iodide (ATCI)
Phosphate buffer (0.1 M, pH 8.0)
96-well microplate
Microplate reader
Procedure:
Preparation of Reagents:
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
Prepare a 14 mM stock solution of ATCI in phosphate buffer.
Prepare stock solutions of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide and the standard inhibitors in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer.
Assay Setup (in a 96-well plate):
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
Add 10 µL of the various dilutions of the test compound or standard inhibitors to the sample wells.
For control wells (representing 0% inhibition), add 10 µL of phosphate buffer.
Add 20 µL of the AChE enzyme solution to all wells.
Incubate the plate at 37°C for 15 minutes.
Add 10 µL of the DTNB solution to all wells.
To initiate the reaction, add 20 µL of the ATCI substrate solution to all wells.
Measurement:
Immediately place the plate in a microplate reader and measure the absorbance at 412 nm.
Take kinetic readings every minute for 10-15 minutes to monitor the reaction progress.
Data Analysis and Presentation
Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔAbs/min) for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.[20]
Calculate the Percentage of Inhibition: Use the following formula to calculate the percentage of AChE inhibition for each concentration of the test compound and standard inhibitors:[7]
% Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100
Determine the IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7] Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothetical Benchmarking Data:
The following table presents a hypothetical comparison of the inhibitory potency of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide against standard AChE inhibitors.
Note: IC50 values for standard inhibitors are approximate and can vary based on experimental conditions.
Conclusion
This guide provides a robust framework for the systematic evaluation of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide as a potential acetylcholinesterase inhibitor. By benchmarking it against well-characterized standard drugs like Donepezil, Galantamine, and Rivastigmine, researchers can gain valuable insights into its potency and potential as a lead compound for the development of novel therapeutics for neurodegenerative diseases such as Alzheimer's. The detailed protocols and data analysis methods described herein ensure a scientifically rigorous and reproducible comparison. The results of these experiments will be crucial in determining the future direction of research for this promising compound.
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Rivastigmine in the treatment of patients with Alzheimer's disease - PMC - NIH. (n.d.).
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Comparative Toxicity of Dimethylaminomethyl-Substituted Phenolic Acetamides: A Framework for Structure-Activity Relationship (SAR) Assessment
An In-Depth Technical Guide Introduction The intersection of a phenolic scaffold, an acetamide functional group, and a dimethylaminomethyl substituent creates a chemical space of significant interest for drug development...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction
The intersection of a phenolic scaffold, an acetamide functional group, and a dimethylaminomethyl substituent creates a chemical space of significant interest for drug development. Phenolic compounds are known for a wide range of biological activities, while the acetamide moiety can modulate pharmacokinetic properties such as solubility and bioavailability.[1][2] The dimethylaminomethyl group, often introduced via the Mannich reaction, can further influence a molecule's basicity and receptor-binding capabilities.[3][4] However, these same structural features that confer therapeutic potential can also be responsible for significant toxicity. Minor positional changes of these substituents on the phenol ring can dramatically alter a compound's toxicological profile.
This guide provides a comprehensive framework for the comparative toxicity assessment of novel dimethylaminomethyl-substituted phenolic acetamides. It is designed for researchers, scientists, and drug development professionals to move beyond simple screening and build a deep, mechanistic understanding of structure-toxicity relationships. We will detail a tiered experimental workflow, explain the causality behind methodological choices, and provide protocols for key assays that form a self-validating system for evaluating and comparing candidate molecules.
The Structural Basis of Toxicity: Key Moieties and Positional Isomerism
The toxicity of a dimethylaminomethyl-substituted phenolic acetamide is not attributable to a single feature but is rather an emergent property of the interplay between its constituent parts. Understanding these contributions is fundamental to predicting and interpreting toxicological data.
The Phenolic Hydroxyl Group: The phenolic -OH group is a critical determinant of activity. It can act as a hydrogen donor, giving the molecule antioxidant properties.[5] Conversely, it can participate in redox cycling to generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The position of the -OH group relative to other substituents dictates its acidity and reactivity.[6]
The Dimethylaminomethyl Group: As a tertiary amine, this group imparts basicity to the molecule, affecting its cellular uptake and subcellular localization. It is a classic "Mannich base," and related structures have been shown to possess cytotoxic properties.[3] This group is also susceptible to metabolic N-demethylation, a process that can potentially lead to the formation of reactive metabolites, such as formaldehyde.[7]
The Acetamide Moiety: The acetamide group (-NHCOCH₃) significantly influences the molecule's lipophilicity and hydrogen-bonding capacity. These properties govern membrane permeability and interaction with protein targets. While often added to improve drug-like properties, its position can create steric hindrance or new electronic effects that modulate the reactivity of the other functional groups.[1]
Positional Isomerism: The relative positions (ortho, meta, para) of these three groups on the benzene ring are paramount. For example, an ortho-dimethylaminomethyl group can form an intramolecular hydrogen bond with the phenolic hydroxyl, drastically changing its acidity and redox potential compared to a para-substituted analogue. These subtle changes in molecular geometry and electronics are often the root cause of significant differences in toxicity.[8]
A Tiered Framework for Comparative Toxicity Assessment
A systematic, tiered approach is essential for efficiently and comprehensively comparing the toxicity of novel analogues. This workflow allows for early elimination of highly toxic compounds while directing more resource-intensive mechanistic studies toward the most promising candidates.
Caption: Proposed pathway of ROS-induced apoptosis.
Detailed Experimental Protocols
The trustworthiness of a comparative guide rests on the robustness and reproducibility of its experimental methods. The following protocols are presented as self-validating systems.
Protocol 1: General Cytotoxicity Assessment via MTT Assay
This assay provides a quantitative measure of cell viability, allowing for the determination of IC₅₀ values. [9][10]Using a panel of both cancerous and non-cancerous cell lines is crucial for assessing selectivity, a key indicator of therapeutic potential.
[9]
Causality: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. [11]The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
Cell Seeding: Plate cells (e.g., MCF-7 breast cancer and non-cancerous HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
[12]2. Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
[12]4. MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL). Incubate for 3-4 hours.
Formazan Solubilization: Aspirate the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of compound concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol 2: Genotoxicity Assessment via In Vitro Micronucleus Test
This assay identifies substances that cause chromosomal damage. [3]A positive result is a significant red flag in drug development, indicating potential carcinogenicity.
Causality: Micronuclei are small, extra-nuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates a genotoxic event.
[3]
Step-by-Step Methodology:
Cell Culture and Treatment: Culture cells with proficient metabolic activity (e.g., HepG2) and treat them with a range of concentrations of the test compound for a duration equivalent to 1.5-2.0 normal cell cycle lengths. Include vehicle and positive controls (e.g., Mitomycin C).
Cytochalasin B Block: Add Cytochalasin B to the culture to block cytokinesis, which allows for the identification of cells that were undergoing division during the treatment period. This results in the accumulation of binucleated cells.
Cell Harvesting and Staining: Harvest the cells, subject them to a mild hypotonic treatment, and fix them. Stain the cells with a DNA-specific dye such as DAPI or Giemsa.
Microscopic Analysis: Score at least 2,000 binucleated cells per concentration under a fluorescence microscope. Count the number of binucleated cells containing one or more micronuclei.
Data Analysis: Calculate the frequency of micronucleated cells for each concentration. A dose-dependent increase that is statistically significant and exceeds a historical background threshold is considered a positive result.
Conclusion
The therapeutic potential of dimethylaminomethyl-substituted phenolic acetamides cannot be realized without a thorough and comparative understanding of their toxicity. The structure-activity relationships within this class are exquisitely sensitive to positional isomerism. A superficial screening approach is insufficient. By employing a tiered, mechanistically-driven framework as outlined in this guide, researchers can build a robust toxicological profile for each candidate molecule. This allows for the confident selection of lead compounds with the highest potential for efficacy and the lowest risk of adverse effects, ultimately accelerating the path from discovery to clinical application.
References
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Validating the use of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide as a biochemical probe
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (commonly abbreviated as 3-DMAM-PCA; CAS 13886-04-9) is a specialized Mannich base derivative of acetaminophen . Originally conceptualized to overcome the pharmacoki...
Author: BenchChem Technical Support Team. Date: March 2026
N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (commonly abbreviated as 3-DMAM-PCA; CAS 13886-04-9) is a specialized Mannich base derivative of acetaminophen . Originally conceptualized to overcome the pharmacokinetic limitations of poorly soluble parent drugs, the aminomethylation of phenolic compounds is a well-established strategy in medicinal chemistry to enhance aqueous solubility [European Journal of Medicinal Chemistry[1]]().
However, as an Application Scientist, I evaluate this molecule not merely as a prodrug, but as a highly sensitive, dual-action biochemical probe . By leveraging its unique physicochemical properties—specifically the enzymatic lability of the Mannich base and the pH-responsive nature of its tertiary amine—researchers can utilize 3-DMAM-PCA to map cytochrome P450 (CYP) N-dealkylation activity and probe cyclooxygenase (COX) peroxidase (POX) sites in acidic subcellular microenvironments.
Mechanistic Rationale: The Causality of Probe Design
The utility of 3-DMAM-PCA as a probe is rooted in two distinct chemical behaviors:
Stoichiometric Enzymatic Cleavage: The N-Mannich base is susceptible to oxidative cleavage by microsomal CYP450 enzymes. This enzymatic breakdown reliably yields the active parent drug (paracetamol) and formaldehyde in a strict 1:1 molar ratio 2. This dual-product release is the cornerstone of our self-validating assay design.
Subcellular Ion-Trapping: Standard paracetamol is a neutral/weakly acidic molecule that diffuses uniformly across cells. In contrast, 3-DMAM-PCA features a basic dimethylamino group (pKa ~8.5). In physiological blood (pH 7.4), it remains partially unprotonated and membrane-permeable. However, upon entering acidic microenvironments—such as lysosomes (pH 4.5–5.0) or inflamed tumor tissues—the amine becomes heavily protonated. This protonation prevents the molecule from diffusing back across the lipid bilayer, causing localized accumulation (ion-trapping).
Metabolic conversion of 3-DMAM-PCA yielding dual-readout products.
Comparative Performance Analysis
When selecting a probe for CYP or COX profiling, the choice of substrate dictates the resolution of your data. The table below objectively compares 3-DMAM-PCA against standard industry alternatives.
Table 1: Comparative Profiling of 3-DMAM-PCA vs. Standard Probes
Feature
3-DMAM-PCA (CAS 13886-04-9)
Paracetamol (Acetaminophen)
Phenacetin
Primary Target
CYP3A4/2D6 & COX/POX
CYP2E1 & COX (POX site)
CYP1A2
Aqueous Solubility
High (Protonated amine)
Moderate
Low
Subcellular Accumulation
Lysosomes / Acidic Tissues (pH < 6.5)
Cytosolic / Diffuse
Cytosolic / Diffuse
Assay Readout
Dual (Formaldehyde + Paracetamol)
Single (NAPQI or AM404)
Single (Paracetamol)
Self-Validating System
Yes (1:1 Molar Mass Balance)
No
No
Self-Validating Experimental Protocols
A robust biochemical assay must possess internal logic to verify its own accuracy. The following protocols are designed as self-validating systems.
Causality: By measuring both products of the Mannich base cleavage (paracetamol and formaldehyde) [ResearchGate[3]](), we establish a stoichiometric mass balance. If the molar concentration of generated paracetamol does not perfectly match the formaldehyde released, the researcher immediately knows that alternative metabolic pathways (e.g., direct glucuronidation) or assay artifacts are present.
Methodology:
Incubation: In a 96-well plate, combine 100 µL of Human Liver Microsomes (HLMs) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) with 10 µM of 3-DMAM-PCA. Pre-incubate at 37°C for 5 minutes.
Initiation: Add 1 mM NADPH to initiate the CYP450-mediated oxidative cleavage. Incubate for exactly 30 minutes at 37°C.
Quenching & Splitting: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., Paracetamol-D4). Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Split the supernatant into two distinct aliquots (A and B).
Orthogonal Detection:
Aliquot A (LC-MS/MS): Quantify the released paracetamol using MRM transitions (m/z 152.1 → 110.1).
Aliquot B (Fluorometry): Add Nash Reagent (acetylacetone, ammonium acetate, and acetic acid) to the supernatant. Incubate at 60°C for 15 minutes to derivatize the released formaldehyde into 3,5-diacetyl-1,4-dihydrolutidine (DDL). Measure fluorescence at Ex/Em = 410/510 nm.
Validation: Calculate the molar concentrations from both readouts. A 1:1 ratio confirms isolated N-dealkylation.
Self-validating experimental workflow for CYP-mediated N-dealkylation.
Protocol 2: Live-Cell COX/POX Activity Assay in Acidic Microenvironments
Causality: To measure localized inflammation, we exploit the basic nature of 3-DMAM-PCA. By adjusting the extracellular pH, we can force the probe to accumulate in acidic compartments (like lysosomes) via ion-trapping, ensuring that the subsequent COX/POX inhibition readout is compartment-specific rather than a whole-cell average.
Methodology:
Cell Preparation: Seed RAW 264.7 macrophages in a 96-well plate and stimulate with 1 µg/mL LPS for 24 hours to upregulate COX-2.
pH-Targeted Incubation: Wash cells and replace media with carefully titrated HBSS buffer at pH 6.0 (to mimic an inflamed extracellular microenvironment). Add 50 µM 3-DMAM-PCA. Incubate for 1 hour to allow for protonation-driven intracellular trapping.
Readout: After 30 minutes, collect the supernatant and quantify PGE2 levels via ELISA.
Validation: Run a parallel control using standard paracetamol. Because standard paracetamol lacks the basic dimethylamino group, it will not exhibit pH-dependent accumulation, proving that any enhanced PGE2 suppression by 3-DMAM-PCA is driven by its targeted localization.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 26321, m-Acetotoluidide, alpha-(dimethylamino)-4'-hydroxy-". PubChem. Available at: [Link]
Roman, G. "Mannich bases in medicinal chemistry and drug design". European Journal of Medicinal Chemistry, 2014;89:743-816.
Karaman, R. "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes". Nova Science Publishers / ResearchGate.
A Procedural Guide for the Proper Disposal of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide
This guide provides essential safety and logistical protocols for the proper disposal of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9).
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical protocols for the proper disposal of N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide (CAS No. 13886-04-9). As a specialized phenolic acetamide derivative used as a key intermediate in pharmaceutical synthesis, this compound requires meticulous handling and disposal to ensure personnel safety, regulatory compliance, and environmental protection.[1] This document moves beyond a simple checklist to provide the causal reasoning behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Assessment and Risk Profile
Structural and Chemical Class-Based Hazards:
Phenolic Compounds: This class of chemicals is known for its potential toxicity to aquatic life.[2] Phenols are considered priority water pollutants by the U.S. Environmental Protection Agency (EPA).[2] Therefore, discharge into waterways or sewer systems must be strictly avoided.
Acetamide Derivatives: When heated to decomposition, acetamides can emit toxic fumes of nitrogen oxides (NOx), in addition to carbon monoxide and carbon dioxide.[3][4][5] This necessitates the use of high-temperature incineration with appropriate scrubbers for final destruction.
Pharmaceutical Intermediate: As a building block for active pharmaceutical ingredients (APIs), the compound is presumed to be biologically active.[1] All contact should be minimized to prevent unknown physiological effects.
Based on these factors, N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide must be managed as a hazardous chemical waste stream.
Regulatory Imperatives: The Legal Framework for Disposal
The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and state regulations. In the United States, the primary authority is the EPA, acting under the Resource Conservation and Recovery Act (RCRA) .
RCRA "Cradle-to-Grave" Responsibility: This core principle holds the generator of the waste (your institution) legally and financially responsible for the waste from its creation to its final, environmentally sound destruction.[7]
Prohibition of Sewer Disposal: The 2019 EPA Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals" explicitly and unequivocally prohibits the sewering of hazardous waste pharmaceuticals. Given the nature of this compound, this rule is directly applicable. Disposing this chemical down the drain is a violation of federal law and poses a significant threat to water resources.[8]
State and Local Regulations: It is crucial to recognize that individual states and local municipalities may have regulations that are even more stringent than federal RCRA rules.[7] Always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step protocol for the routine collection and disposal of waste containing N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide.
Personnel Protective Equipment (PPE) Requirement: At a minimum, wear standard laboratory PPE:
Safety goggles with side shields
Chemical-resistant gloves (e.g., nitrile)
A buttoned lab coat
Step 1: Waste Stream Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers.
Action: Designate a specific, compatible waste container for this compound. It should be classified as "Non-Halogenated Organic Solid Waste" or as directed by your EHS office.
Rationale: Mixing incompatible waste streams, such as acids with bases or oxidizers with organics, can lead to exothermic reactions, gas generation, or fire. Segregation ensures safe storage and transport.
Step 2: Waste Collection Protocols
For Pure Compound or Residues:
Action: Scrape or pour excess solid directly into the designated hazardous waste container.
Rationale: Consolidating the pure waste minimizes the volume and simplifies characterization for the disposal contractor.
For Contaminated Labware (e.g., weigh boats, pipette tips, gloves):
Action: Collect all contaminated disposable items in a separate, plastic-lined container that is also labeled as hazardous waste. Do not mix this solid waste with liquid waste.
Rationale: This "dry" contaminated waste is handled differently than bulk chemical waste but must still be disposed of as hazardous material, typically via incineration.[9]
Step 3: Container Management and Labeling
Proper container management is a key component of RCRA compliance.
Action:
Use a container that is in good condition, made of a compatible material (e.g., HDPE), and has a secure, tight-fitting lid.
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.
Clearly write the full chemical name: "N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide". Avoid abbreviations or formulas.
Note the "Accumulation Start Date" on the label.
Keep the container closed at all times , except when actively adding waste.
Rationale: Proper labeling ensures safe handling by all personnel and is a legal requirement. Keeping containers closed prevents the release of vapors and protects the integrity of the waste stream from contamination.
Step 4: Storage and Professional Disposal
Action:
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.
Once the container is full or you have finished the project, contact your institution's EHS office to schedule a waste pickup.
Do not attempt to dispose of the chemical yourself.
Rationale: Your EHS office is the official liaison with licensed hazardous waste disposal companies.[6] These contractors have the permits and equipment to transport the waste and destroy it safely, typically via high-temperature incineration, which is the recommended method for this type of compound.[4][6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Disposal workflow for N-[3-[(dimethylamino)methyl]-4-hydroxyphenyl]acetamide.
Emergency Procedures: Spill and Exposure
In the event of an accidental release, follow these procedures immediately.
Spill Cleanup (Small, Solid Spill):
Alert Personnel: Notify others in the immediate area.
Don PPE: Wear your safety goggles, gloves, and lab coat.
Containment: Gently cover the spill with an absorbent, inert material (e.g., vermiculite, sand) to prevent it from becoming airborne.
Collection: Carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[6]
Decontaminate: Wipe the spill area with a damp cloth, and place the cloth in the waste container.
Dispose: Seal, label, and dispose of the container as hazardous waste.[3]
Personnel Exposure:
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[10]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10]
Inhalation: Move to fresh air immediately.
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
In all cases of personnel exposure, seek immediate medical attention after performing first aid and bring the Safety Data Sheet (SDS) for the compound if available.
References
EPA. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
Defense Centers for Public Health. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
U.S. EPA. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations.
Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS ACETAMIDE IMPURITY.
n.a. (n.d.). n-[3-[(Dimethylamino)Methyl]-4-Hydroxyphenyl]Acetamide CAS NO 13886-04-9.
LPS.org. (n.d.). Safety Data Sheet (SDS) Acetamide.
Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet.
Fisher Scientific. (2009, October 6). SAFETY DATA SHEET.
Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.